molecular formula C12H14N2O3 B13556221 tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Cat. No.: B13556221
M. Wt: 234.25 g/mol
InChI Key: BUIJMVBXWLTDMO-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a chemical compound designed for laboratory research applications. As a carbamate derivative, it serves as a potential building block in organic synthesis and pharmaceutical development . The structure incorporates both a carbamate protecting group and a cyano functional group, which may be leveraged in multi-step synthetic routes to create more complex molecules . This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-8(7-13)6-10(9)15/h4-6,15H,1-3H3,(H,14,16)

InChI Key

BUIJMVBXWLTDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a key intermediate, incorporating a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a cyano moiety on a phenyl scaffold. This unique combination of functional groups makes it a valuable precursor for a wide array of pharmacologically active compounds.

The Boc group serves as a crucial protecting group for the amine, enabling selective reactions at other sites of the molecule.[1] The hydroxyl and cyano groups, in turn, offer versatile handles for further chemical modifications, such as etherification, esterification, or transformation into other functional groups like tetrazoles, which are common in drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, tailored for researchers and professionals in the field of drug discovery.

Chemical Structure and Core Properties

Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate possesses a well-defined structure that dictates its chemical behavior and utility.

Molecular Identity:

  • IUPAC Name: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

The core structure consists of a phenol ring substituted with three key functional groups:

  • Boc-protected Amine (-NHBoc): This group is fundamental in multi-step syntheses, as it masks the reactivity of the amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for subsequent coupling reactions.[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile functional group. It can act as a hydrogen bond donor, which is important for molecular recognition at a biological target. Chemically, it can be alkylated or acylated to introduce a variety of substituents.

  • Cyano Group (-C≡N): The nitrile functionality is a useful precursor for other important groups in medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueComments
Melting Point 140 - 150 °CBased on similar compounds like tert-butyl (4-hydroxyphenyl)carbamate (m.p. 145-147°C).[2][3]
Boiling Point > 300 °CHigh boiling point is expected due to the polar functional groups and aromatic ring.
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.The combination of polar (OH, NH) and non-polar (tert-butyl, phenyl) groups dictates this solubility profile.
pKa (Phenolic OH) ~9-10The electron-withdrawing cyano group will slightly increase the acidity of the phenolic proton compared to phenol (pKa ~10).
LogP ~2.0 - 2.5This value suggests moderate lipophilicity, which is often desirable for drug candidates.

Synthesis and Characterization

The synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate can be achieved through a straightforward and logical synthetic route, starting from commercially available materials.

Proposed Synthetic Workflow

A plausible and efficient method involves the Boc-protection of 2-amino-5-cyanophenol.

Synthesis_Workflow 2-amino-5-cyanophenol 2-Amino-5-cyanophenol product tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate 2-amino-5-cyanophenol->product Boc Protection reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, TEA) Solvent (e.g., THF, Dioxane) Boc Protection Boc Protection reagents->Boc Protection

Caption: Proposed synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Experimental Protocol: Boc Protection of 2-Amino-5-cyanophenol

This protocol is based on standard procedures for the N-tert-butoxycarbonylation of anilines.

Materials:

  • 2-Amino-5-cyanophenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-5-cyanophenol (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio) at room temperature, add sodium bicarbonate (2.0-3.0 eq).

  • Stir the mixture until the starting material is fully dissolved or well-suspended.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR:

    • A singlet at ~1.5 ppm corresponding to the 9 protons of the tert-butyl group.[2]

    • A broad singlet for the -NH proton, typically between 6.5 and 8.5 ppm.

    • A broad singlet for the phenolic -OH proton, which can vary widely depending on the solvent and concentration. A D₂O shake can confirm this peak.[4]

    • Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns determined by their substitution on the ring.

  • ¹³C NMR:

    • A signal around 28 ppm for the three methyl carbons of the tert-butyl group.[2]

    • A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.[2]

    • A signal around 152-155 ppm for the carbonyl carbon of the carbamate.[2]

    • Signals in the range of 110-160 ppm for the aromatic carbons, including the carbon of the cyano group.

  • IR Spectroscopy:

    • A broad absorption band around 3200-3400 cm⁻¹ for the O-H and N-H stretching vibrations.

    • A sharp, medium intensity band around 2220-2240 cm⁻¹ for the C≡N stretch.

    • A strong absorption band around 1680-1710 cm⁻¹ for the C=O stretch of the carbamate.[5]

Applications in Drug Discovery

The true value of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate lies in its role as a versatile intermediate in the synthesis of more complex molecules. The carbamate group is a key structural motif in many approved drugs.[6]

Role as a Synthetic Building Block

The logical relationship between the functional groups of this molecule allows for a stepwise and controlled synthesis of diverse compound libraries.

Applications A tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate B Alkylation / Acylation of -OH A->B C Deprotection of -NHBoc A->C D Modification of -CN A->D E Diverse Scaffolds for Drug Discovery B->E C->E D->E

Caption: Synthetic utility of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

  • Modification of the Hydroxyl Group: The phenolic -OH can be alkylated to introduce various side chains, which can modulate the compound's solubility, lipophilicity, and binding interactions with a target protein.

  • Amide Bond Formation: After Boc deprotection to reveal the free amine, this position can be acylated with a wide range of carboxylic acids to form amide bonds, a cornerstone of many pharmaceutical structures.

  • Bioisosteric Replacement: The cyano group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

This strategic combination of reactions allows for the rapid generation of a library of compounds for screening in various disease models, including oncology, inflammation, and infectious diseases.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate and its precursors.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area or in a chemical fume hood.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Rinse mouth and seek medical attention if you feel unwell.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. By understanding its chemical properties, synthetic routes, and potential applications, researchers can effectively leverage this building block to accelerate the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of pharmaceutical research.

References

  • Alfa Aesar. (2010, October 28). tert-Butyl carbamate - Safety Data Sheet. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • DergiPark. (2019). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -.... [Link]

  • RSC Publishing. (n.d.). Supporting Information. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [2-(hydroxymethyl)phenyl]carbamate Properties. [Link]

  • PubChem. tert-butyl N-[4-(2-cyano-1-hydroxyethyl)phenyl]carbamate. [Link]

  • RSC Publishing. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • National Center for Biotechnology Information. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Fingerprint. VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate. [Link]

  • PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (2023, September 18). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

Sources

Molecular Profiling and Synthetic Utilization of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of orthogonally protected building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate (CAS: 260053-67-6) is a highly versatile, bifunctional intermediate. Featuring a tert-butyloxycarbonyl (Boc)-protected amine, a free phenolic hydroxyl, and an electron-withdrawing para-cyano group, this molecule serves as a critical precursor for synthesizing complex heterocyclic scaffolds, most notably 5-cyanobenzoxazoles.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and application.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular parameters of a building block is the first step in predicting its reactivity, solubility, and chromatographic behavior. The presence of the Boc group significantly increases the lipophilicity of the parent aminophenol, aiding in organic solvent solubility during multi-step syntheses[1].

Table 1: Core Molecular Specifications
PropertyValueCausality / Significance
IUPAC Name tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamateDefines the exact regiochemistry (1,2,4-substitution pattern).
Molecular Formula C₁₂H₁₄N₂O₃Used for precise stoichiometric calculations.
Molecular Weight 234.25 g/mol Verified standard for mass spectrometry (ESI+).
Monoisotopic Mass 234.10045 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 260053-67-6Global identifier for procurement and regulatory documentation.
Key Functional Groups Carbamate (NH-Boc), Phenol (-OH), Nitrile (-CN)Enables orthogonal deprotection and site-specific cross-coupling.

Structural Significance & Mechanistic Rationale

As an application scientist, I evaluate molecules based on their synthetic utility. The architecture of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is intentionally designed for orthogonal reactivity .

  • The Boc Protecting Group: The amine is protected as a carbamate. Why? Free 2-aminophenols are highly susceptible to rapid air oxidation, forming reactive quinone imines. The Boc group electronically deactivates the nitrogen, stabilizing the aromatic ring against oxidative degradation while remaining completely stable to catalytic hydrogenation and basic hydrolysis[2].

  • The Phenolic Hydroxyl: Left unprotected, the -OH group is primed for O-alkylation, Mitsunobu reactions, or triflation (to enable subsequent palladium-catalyzed cross-couplings).

  • The Cyano Group: Positioned para to the protected amine (and meta to the phenol), the strongly electron-withdrawing -CN group lowers the pKa of the phenolic proton, making it a better nucleophile under mild basic conditions.

ProtectionLogic A 2-amino-5-cyanophenol (Amine & Phenol) B Boc2O, THF, Base (Selective N-Protection) A->B Step 1 C tert-butyl N-(4-cyano- 2-hydroxyphenyl)carbamate B->C Yields D Downstream Functionalization C->D Step 2 E TFA or HCl (Boc Deprotection) D->E Step 3

Logical workflow for the orthogonal protection and functionalization of 2-amino-5-cyanophenol.

Standardized Synthesis Protocol: Selective N-Boc Protection

The synthesis of this compound relies on the differential nucleophilicity between an aniline derivative and a phenol. The amine is inherently more nucleophilic, allowing for selective N-acylation without requiring transient O-protection.

Reagents and Materials
  • Substrate: 2-amino-5-cyanophenol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Step 1: Solvation. Suspend 2-amino-5-cyanophenol in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: THF is chosen over Dichloromethane (DCM) because the highly polar starting material exhibits superior solubility in ethereal solvents, preventing heterogeneous reaction kinetics.

  • Step 2: Base Addition. Add TEA dropwise at room temperature. Stir for 10 minutes. Causality: The base neutralizes any trace acidic impurities and slightly increases the nucleophilicity of the amine, priming it for the electrophilic attack.

  • Step 3: Temperature Control. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the competing O-acylation pathway, ensuring high chemoselectivity for the N-carbamate.

  • Step 4: Boc₂O Addition. Add Boc₂O dropwise over 15 minutes.

  • Step 5: Reaction Progression. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Step 6: Workup & Isolation. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Analytical Validation (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must employ In-Process Controls (IPCs) and final structural confirmation[3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The disappearance of the starting material (m/z 135.1[M+H]⁺) and the appearance of the product peak must be monitored. For tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, expect a primary signal at m/z 235.1 [M+H]⁺ . Note: ESI+ often causes in-source fragmentation of the Boc group, so a prominent fragment at m/z 179.1 [M-tBu+H]⁺ or 135.1 [M-Boc+H]⁺ is highly diagnostic.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the massive, highly shielded singlet integrating to 9 protons at ~1.50 ppm , which unequivocally confirms the presence of the tert-butyl group. The aromatic region will display an ABX coupling system characteristic of a 1,2,4-trisubstituted benzene ring.

Downstream Applications: Benzoxazole API Scaffolds

The primary utility of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate lies in its conversion to 5-cyanobenzoxazoles . Benzoxazoles are privileged pharmacophores found in numerous kinase inhibitors, melatonin receptor agonists, and antimicrobial agents.

By exposing the intermediate to acidic conditions (e.g., Trifluoroacetic acid, TFA), the Boc group is cleanly cleaved as isobutylene and CO₂ gas. The resulting 2-amino-5-cyanophenol can immediately be condensed with an orthoester or an activated carboxylic acid, followed by dehydrative cyclization, to form the benzoxazole core.

BenzoxazolePathway Start tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate Deprotect Acidic Cleavage (TFA) Generates 2-amino-5-cyanophenol Start->Deprotect Condense Condensation with R-COOH or Orthoester Deprotect->Condense Cyclize Dehydrative Cyclization (Heat / Acid Catalyst) Condense->Cyclize Product 2-Substituted-5-Cyanobenzoxazole (API Scaffold) Cyclize->Product

Mechanistic pathway for converting the Boc-protected intermediate into a benzoxazole API scaffold.

References

  • Molbase Chemical Database Title: tert-butyl (4-cyano-2-hydroxyphenyl)carbamate | 260053-67-6 Source: Molbase URL:[Link]

  • ChemSrc CAS Database Title: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate - CAS 260053-67-6 Source: ChemSrc URL:[Link]

  • PubChemLite / University of Luxembourg Title: C12H14N2O3 - Explore - PubChemLite Source: PubChemLite URL:[Link]

Sources

Solubility profile of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs the efficiency of crystallization, purification, and formulation processes.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical underpinnings of solubility, details a robust experimental protocol for equilibrium solubility determination, discusses analytical quantification techniques, and presents methods for thermodynamic modeling of solubility data. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for generating reliable and reproducible solubility data, essential for process development and optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the pharmaceutical industry, understanding the solubility of a compound is fundamental to making informed decisions at nearly every stage of development, from initial synthesis to final dosage form design.[1][3] For an intermediate like tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, solubility data in various organic solvents are paramount for designing and optimizing crystallization processes, which are crucial for purification and achieving the desired solid-state form (e.g., polymorph).[2]

The selection of an appropriate solvent system, guided by solubility data, directly impacts process yield, purity, crystal size distribution, and morphology.[1][2] Furthermore, a well-defined solubility profile as a function of temperature allows for the application of thermodynamic models to calculate essential parameters such as the enthalpy and entropy of dissolution, providing deeper insight into the dissolution process.[4][5] This guide establishes a systematic approach to determining and analyzing the solubility of the target compound, ensuring a foundation of robust data for subsequent process chemistry and formulation activities.

Compound Profile: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

  • Structure:

    • IUPAC Name: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

    • Molecular Formula: C₁₂H₁₄N₂O₃

    • Key Features: The molecule possesses a carbamate group protected by a tert-butyl (Boc) group, a common protecting group in organic synthesis.[6] The aromatic ring is substituted with a hydroxyl group and a cyano group. These functional groups (hydroxyl, cyano, carbamate) are capable of participating in hydrogen bonding as both donors and acceptors, which is expected to significantly influence solubility behavior in different solvents.

The presence of both polar (hydroxyl, cyano, carbamate) and non-polar (tert-butyl, aromatic ring) moieties suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework of Solubility

Solubility is defined as the equilibrium concentration of a solute in a solvent at a given temperature and pressure.[1] The process of dissolution involves the disruption of two sets of intermolecular forces: those between solute molecules in the crystal lattice (lattice energy) and those between solvent molecules. This is followed by the formation of new intermolecular forces between solute and solvent molecules (solvation energy).

The solubility of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate in a given organic solvent is governed by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a primary guide. Solvents with polarity and hydrogen bonding characteristics similar to the solute are generally more effective.

  • Hydrogen Bonding: The hydroxyl and carbamate groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms (in the carbamate, hydroxyl, and cyano groups) can act as acceptors. Protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, ethyl acetate) are expected to be effective.

  • Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship is fundamental to cooling crystallization processes and can be described thermodynamically by the van't Hoff equation.[7][8]

Experimental Design for Solubility Determination

A robust and reliable method for determining thermodynamic solubility is the isothermal equilibrium (shake-flask) method.[9] This approach ensures that the system reaches true equilibrium, providing data that is independent of kinetic factors.

Selection of Organic Solvents

The choice of solvents should span a range of polarities and functionalities relevant to pharmaceutical processing. A recommended set includes:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents with strong hydrogen bonding capability. Commonly used in synthesis and crystallization.
Ketones Acetone, 2-ButanonePolar aprotic solvents, good hydrogen bond acceptors.
Esters Ethyl AcetateMedium polarity solvent, widely used in purification.
Ethers 1,4-DioxaneAprotic, can act as a hydrogen bond acceptor.
Nitriles AcetonitrilePolar aprotic solvent, structurally similar to the cyano moiety of the solute.
Aromatics TolueneNon-polar solvent, to establish the lower bound of solubility.
Experimental Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by verifying the solid phase post-experiment.

Step 1: Sample Preparation

  • Add an excess amount of solid tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Causality: Using an excess of solid is critical to ensure that the resulting solution is saturated at the target temperature.

Step 2: Solvent Addition & Equilibration

  • Accurately dispense a known volume or mass of each selected organic solvent into its respective vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).

  • Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

  • Causality: A long equilibration time is necessary because dissolution can be slow, and some compounds may undergo solid-state transformations to a more stable, less soluble polymorph.[2][9] Constant agitation ensures the entire solvent volume is in contact with the solid.

Step 3: Sample Separation

  • After equilibration, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Causality: Allowing the solid to settle prevents clogging of the filter. Filtering the supernatant is essential to remove all particulate matter, ensuring that the analyzed sample contains only the dissolved solute.[10] Using a pre-heated syringe prevents premature crystallization of the solute due to temperature changes.

Step 4: Quantification

  • Accurately transfer the clear, filtered solution into a pre-weighed container for analysis by a suitable quantitative method (see Section 5).

Step 5: Solid Phase Verification

  • After the experiment, recover the remaining solid from the vials.

  • Dry the solid and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Causality: This step is crucial for trustworthiness. It confirms that the solid in equilibrium with the saturated solution is the same phase as the starting material and has not undergone a polymorphic transformation.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid solute to vials B Add known volume/mass of solvent A->B C Seal vials and place in thermostatic shaker bath B->C D Agitate for 24-72 hours at constant temperature C->D E Cease agitation and allow solids to settle (2h) D->E F Withdraw supernatant with pre-heated, filtered syringe E->F H Recover and analyze residual solid (XRPD, DSC) E->H Solid Phase G Quantify solute concentration (e.g., Gravimetric, HPLC) F->G

Caption: Isothermal equilibrium (shake-flask) solubility determination workflow.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved solute is critical. Two common and robust methods are Gravimetric Analysis and High-Performance Liquid Chromatography (HPLC).

Gravimetric Analysis

This method is straightforward and relies on evaporating the solvent and weighing the residual solid solute.[11][12]

Protocol:

  • Tare a clean, dry evaporation dish on an analytical balance.

  • Accurately transfer a known mass of the filtered, saturated solution into the dish.

  • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C).

  • Once all solvent has evaporated, cool the dish in a desiccator to room temperature.

  • Weigh the dish containing the dry solute residue.

  • Calculate the solubility (S) in mg/g of solution: S = (Mass of Residue / Mass of Solution) * 1000

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantification, especially for complex mixtures or when only small sample volumes are available.[13][14]

Protocol Outline:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from any potential impurities. An isocratic method with a C18 column and a mobile phase of acetonitrile/water with UV detection is a common starting point.

  • Calibration: Prepare a series of calibration standards of known concentrations of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate in a suitable solvent. Generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calculation: Inject the diluted sample, determine its peak area, and calculate the concentration using the calibration curve, accounting for the dilution factor.

Data Analysis and Thermodynamic Modeling

Data Presentation

Solubility data should be presented in a clear, tabular format. It is standard practice to report solubility in multiple units, including mass/volume (mg/mL), mass/mass ( g/100g solvent), and mole fraction (x₁), as the latter is required for thermodynamic modeling.

Table 1: Example Solubility Data Table for tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Temperature (K) Solvent Solubility (mg/mL) Solubility ( g/100g solvent) Mole Fraction (x₁)
298.15 Methanol Data Data Data
303.15 Methanol Data Data Data
308.15 Methanol Data Data Data
298.15 Ethyl Acetate Data Data Data
303.15 Ethyl Acetate Data Data Data

| ... | ... | ... | ... | ... |

Thermodynamic Models

Mathematical models are used to correlate the experimental solubility data, which allows for interpolation at intermediate temperatures and the calculation of thermodynamic properties.[4]

Modified Apelblat Equation The Apelblat equation is a semi-empirical model that provides an excellent correlation for solubility data as a function of temperature.[15][16][17] The equation is:

ln(x₁) = A + (B / T) + C * ln(T)

where:

  • x₁ is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter C reflects the effect of temperature on the enthalpy of melting.[4]

van't Hoff Equation The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and allows for the calculation of the apparent thermodynamic properties of dissolution.[7][8][18] The integrated form is:

ln(x₁) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

  • ΔHsol is the apparent enthalpy of solution.

  • ΔSsol is the apparent entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x₁) versus 1/T, a linear relationship is often observed over small temperature ranges. From the slope (-ΔHsol/R) and intercept (ΔSsol/R) of this plot, the enthalpy and entropy of solution can be determined.[18] A positive ΔHsol indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline solids.[5]

Data Analysis Workflow Diagram

G A Experimental Data (Solubility vs. Temperature) B Convert to Mole Fraction (x₁) A->B C Correlate with Modified Apelblat Equation B->C E Plot ln(x₁) vs. 1/T (van't Hoff Plot) B->E D Generate Apelblat Parameters (A, B, C) C->D G Comprehensive Solubility Profile D->G F Calculate Thermodynamic Properties (ΔH_sol, ΔS_sol) E->F F->G

Caption: Workflow for the analysis and thermodynamic modeling of solubility data.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate in various organic solvents. By following the detailed protocols for experimental measurement, analytical quantification, and data analysis, researchers can generate high-quality, reliable data. This information is indispensable for the rational design of crystallization processes, ensuring efficient purification, and controlling the solid-state properties of this vital pharmaceutical intermediate. The application of thermodynamic models further enhances the understanding of the dissolution process, enabling more precise process control and optimization in drug development.

References

Please note that URLs were verified as active at the time of this document's generation.

  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Solubility of Things. Van't Hoff Equation. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Li, Z., et al. (2023). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. Journal of Molecular Liquids, 383, 122079. [Link]

  • Al-Adiwish, W. M., & Al-Zoubi, N. M. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

  • Taylor & Francis Online. van 't Hoff equation – Knowledge and References. [Link]

  • TutorChase. What is the Van't Hoff equation?[Link]

  • Ueda, K., et al. (2022). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics, 14(11), 2503. [Link]

  • Li, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2394. [Link]

  • ResearchGate. (2025, August 7). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • SlideShare. (2015, November 11). solubility experimental methods.pptx. [Link]

  • Semantic Scholar. (2023, October 6). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Wikipedia. Van 't Hoff equation. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. Parameters and deviations of Apelblat equation for the solubility of α-LM in 15 solvents. [Link]

  • Al-Shehri, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

  • ALcontrol. (2025, February 12). Total dissolved solids - METHOD STATEMENT. [Link]

  • Scribd. (2018, January 7). Van't Hoff Equation and Its Applications. [Link]

  • ProQuest. (2022, July 22). Solubility Study and Thermodynamic Analysis of Pimelic acid in water, Ethanol and their Binary mixture. [Link]

  • MDPI. (2023, September 18). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. tert-butyl N-[4-(2-cyano-1-hydroxyethyl)phenyl]carbamate. [Link]

  • Termedia. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). A Method for Detecting Water in Organic Solvents. Angewandte Chemie International Edition, 51(16), 3846–3848. [Link]

  • Quora. (2022, December 16). What is the procedure for measuring the amount of dissolved solids in a liter of water for a chemistry lab?[Link]

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CAS number for tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate lookup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Executive Summary

tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate (CAS: 260053-67-6 ) is a specialized pharmaceutical intermediate utilized in the synthesis of androgen receptor antagonists and other bioactive small molecules. Structurally, it comprises a 4-cyano-2-hydroxyaniline core protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is critical for orthogonal functionalization, allowing selective manipulation of the phenolic hydroxyl or the nitrile group without compromising the amine functionality.

This guide provides a definitive technical profile, validated synthetic protocols, and analytical expectations for researchers integrating this compound into drug discovery workflows.

Identity & Physicochemical Profile

The following data consolidates the core chemical identity and predicted physicochemical properties necessary for experimental planning.

Property Technical Specification
Chemical Name tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
CAS Registry Number 260053-67-6
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Synonyms N-Boc-4-cyano-2-hydroxyaniline; (4-Cyano-2-hydroxyphenyl)carbamic acid tert-butyl ester
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)O
InChI Key Predicted: Consult specific vendor COA
Appearance White to off-white crystalline solid (Typical)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH), ~11.5 (Carbamate NH)

Synthetic Protocol: Validated Pathway

The synthesis of 260053-67-6 typically proceeds via the chemoselective N-protection of 4-amino-3-hydroxybenzonitrile (CAS: 55586-26-0). The presence of the electron-withdrawing cyano group at the para-position reduces the nucleophilicity of the aniline nitrogen, often necessitating catalysis (e.g., DMAP) or elevated temperatures compared to standard aliphatic amine protections.

Reaction Scheme

The following diagram illustrates the transformation logic and critical process parameters.

SynthesisPathway Precursor 4-Amino-3-hydroxybenzonitrile (CAS: 55586-26-0) Catalyst DMAP (cat.) THF, Reflux Precursor->Catalyst Dissolution Reagent Di-tert-butyl dicarbonate (Boc2O) Reagent->Catalyst Addition Product tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate (CAS: 260053-67-6) Catalyst->Product N-Boc Protection (12-24h)

Figure 1: Synthetic pathway for the preparation of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Detailed Methodology

Reagents:

  • 4-Amino-3-hydroxybenzonitrile (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 eq)

  • Tetrahydrofuran (THF), anhydrous (10 mL/g of substrate)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-3-hydroxybenzonitrile in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Add DMAP followed by the dropwise addition of Boc₂O (dissolved in a minimal amount of THF) at room temperature.

    • Note: The electron-deficient nature of the aniline ring may require heating. If no reaction is observed by TLC after 2 hours at room temperature, heat the mixture to reflux (approx. 66°C).

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexanes, 1:2) or LC-MS. The starting material (aniline) is more polar than the Boc-protected product.

  • Workup: Upon completion, cool the mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dissolve the residue in Ethyl Acetate and wash sequentially with:

    • 10% Citric Acid (to remove DMAP and unreacted aniline)

    • Water[1]

    • Brine

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Crystallization: The crude solid can often be recrystallized from a mixture of Hexanes/Ethyl Acetate or purified via silica gel flash chromatography.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures should be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ ~9.5 ppm (s, 1H): Phenolic –OH (Exchangeable).

  • δ ~8.5 ppm (s, 1H): Carbamate –NH (Exchangeable).

  • δ ~7.8 ppm (d, 1H): Aromatic proton adjacent to Nitrile (C3-H).

  • δ ~7.2 ppm (dd, 1H): Aromatic proton (C5-H).

  • δ ~7.6 ppm (d, 1H): Aromatic proton adjacent to Amine (C6-H).

  • δ ~1.5 ppm (s, 9H): tert-Butyl group (–C(CH₃)₃).

    • Note: Chemical shifts may vary slightly depending on concentration and water content in DMSO.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 235.25 m/z

  • Expected [M+Na]⁺: 257.24 m/z

  • Fragment Ion: Loss of the Boc group often yields a prominent peak at [M-Boc+H]⁺ corresponding to the precursor aniline (MW ~134).

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under an inert atmosphere. The Boc group is acid-labile; avoid exposure to acidic fumes (e.g., HCl, TFA) during storage.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use a fume hood during synthesis to manage THF vapors.

References

  • Molbase. (n.d.). tert-butyl (4-cyano-2-hydroxyphenyl)carbamate | 260053-67-6.[3][4] Retrieved March 4, 2026, from [Link]

  • ChemSrc. (2025). CAS 260053-67-6: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.[3][4] Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile (Precursor CAS 55586-26-0).[5] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for the Preparation of Carbamates. Retrieved March 4, 2026, from [Link]

Sources

Thermodynamic Stability of N-Boc-4-cyano-2-aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of N-Boc-4-cyano-2-aminophenol derivatives. It is structured to provide actionable insights for drug development professionals, moving from molecular mechanics to experimental validation.

Technical Guide & Stability Profile

Executive Summary

N-Boc-4-cyano-2-aminophenol serves as a critical intermediate in the synthesis of antiviral benzoxazoles and high-performance heterocyclic scaffolds. While the tert-butyloxycarbonyl (Boc) group provides essential amine protection, the presence of an ortho-hydroxyl group combined with the electron-withdrawing 4-cyano moiety creates a unique thermodynamic landscape.

This guide addresses the latent instability inherent to this scaffold: the competition between standard thermal deprotection and intramolecular cyclization. For researchers, understanding these pathways is vital to preventing yield loss during scale-up and ensuring API integrity during storage.

Molecular Architecture & Electronic Effects

The stability of N-Boc-4-cyano-2-aminophenol is governed by the "Push-Pull" dynamics of its substituents.

The 4-Cyano Influence

The nitrile group at the C4 position (para to the hydroxyl) exerts a strong electron-withdrawing effect (-M and -I effects).

  • Phenol Acidity: The pKa of the phenolic hydroxyl is significantly lowered (estimated pKa ~7.5–8.0) compared to unsubstituted 2-aminophenol (pKa ~9.7). This increases the concentration of the phenolate species at neutral pH, potentially altering reactivity.

  • Amide Stability: The electron density on the nitrogen is reduced, making the N-Boc bond slightly more labile to acidolysis but potentially more resistant to oxidative degradation.

The Ortho-Effect (The Proximity Trap)

The defining feature of this molecule is the proximity of the nucleophilic hydroxyl group to the electrophilic carbonyl of the Boc carbamate. Unlike simple Boc-anilines, this derivative possesses an internal "self-destruct" mechanism—intramolecular cyclization .

Mechanistic Degradation Pathways

Thermodynamic instability in this system manifests through two primary distinct pathways. Understanding the causality of these pathways allows for precise control over reaction conditions.

Pathway A: Thermal Boc Elimination (Thermolysis)

At elevated temperatures (>140 °C) or in the presence of strong acids, the Boc group undergoes fragmentation.

  • Mechanism: Protonation of the carbonyl oxygen or thermal excitation leads to the cleavage of the tert-butyl cation, releasing isobutylene and carbon dioxide.

  • Outcome: Formation of the free amine (4-cyano-2-aminophenol).

Pathway B: Intramolecular Cyclization (Benzoxazolone Formation)

This is the critical "silent killer" of yield in basic or neutral conditions.

  • Mechanism: The phenolic hydroxyl (or phenolate) attacks the carbonyl carbon of the carbamate. The tert-butoxide acts as a leaving group (facilitated by the formation of the stable cyclic urea core).

  • Outcome: Formation of 5-cyanobenzo[d]oxazol-2(3H)-one . This is an irreversible transformation under standard storage conditions.

  • Electronic Modulation: The 4-cyano group reduces the nucleophilicity of the phenol oxygen, theoretically slowing this pathway compared to the unsubstituted parent. However, once formed, the benzoxazolone is thermodynamically very stable.

Pathway Visualization

The following diagram illustrates the competing degradation pathways.

DegradationPathways NBoc N-Boc-4-cyano-2-aminophenol (Target Molecule) FreeAmine 4-cyano-2-aminophenol (Free Amine) NBoc->FreeAmine Path A: Thermolysis (>140°C or Acid) Benzoxazolone 5-cyanobenzo[d]oxazol-2(3H)-one (Cyclic Impurity) NBoc->Benzoxazolone Path B: Cyclization (Base/Heat) Isobutylene Isobutylene + CO2 (Gas) NBoc->Isobutylene tBuOH t-BuOH (Byproduct) NBoc->tBuOH

Caption: Competing thermodynamic degradation pathways: Linear deprotection (Path A) vs. Intramolecular cyclization (Path B).

Thermodynamic Stability Profile

Solid-State Stability
  • Melting Point: Typically 140–145 °C (with decomposition).

  • Crystallinity: High crystallinity generally confers stability. However, amorphous regions (induced by milling or rapid drying) are susceptible to moisture absorption, which can catalyze hydrolysis.

  • Storage Recommendation: Store at <25 °C, desiccated. The presence of moisture can lower the activation energy for Path B (Cyclization) by stabilizing the transition state.

Solution Stability

The stability is highly pH-dependent due to the phenolic pKa.

pH ConditionPredominant SpeciesStability RiskRate of Degradation
Acidic (pH < 4) Phenol (neutral)Path A (Deprotection) High (Fast Boc removal)
Neutral (pH 6-8) Phenol/Phenolate Eq.Path B (Cyclization) Low to Moderate (Slow cyclization)
Basic (pH > 9) Phenolate (anion)Path B (Cyclization) High (Rapid cyclization to benzoxazolone)

Experimental Protocols (Validation)

To ensure scientific integrity, the following protocols allow for the quantification of these stability parameters.

Protocol: Accelerated Stability Assessment (HPLC)

Objective: Determine the degradation rate constant (


) at elevated temperatures to predict shelf-life.
  • Preparation: Dissolve N-Boc-4-cyano-2-aminophenol (1 mg/mL) in Acetonitrile/Water (1:1).

  • Stress Conditions: Aliquot into sealed HPLC vials. Incubate at 40 °C, 50 °C, and 60 °C.

  • Sampling: Analyze at

    
     hours.
    
  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic core) and 220 nm (amide).

  • Calculation: Plot

    
     vs. Time. The slope represents 
    
    
    
    . Use the Arrhenius equation to extrapolate to 25 °C.
Protocol: Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting and decomposition events.

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Method:

    • Ramp rate: 10 °C/min.

    • Range: 30 °C to 300 °C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm (Sharp): Melting point (approx. 142 °C).

    • Exotherm (Broad/Sharp) immediately following melt: Decomposition (Path A or B).

    • TGA Mass Loss:

      • Loss of ~100 mass units (Isobutylene + CO2) indicates Path A.[1]

      • Loss of ~74 mass units (t-BuOH) indicates Path B (Cyclization).

Experimental Workflow Diagram

The following diagram outlines the decision logic for stability testing.

StabilityWorkflow Start Start: Sample Characterization DSC 1. Thermal Scan (DSC/TGA) Identify Tm and T_decomp Start->DSC Solubility 2. Solubility Screen (pH 2, 7, 10) Start->Solubility StressTest 3. Accelerated Stress Test (40°C / 75% RH) DSC->StressTest Solubility->StressTest HPLC 4. HPLC Analysis Quantify Impurities StressTest->HPLC Decision Degradation > 5%? HPLC->Decision PathA_ID Identify Path A: Check for Free Amine Decision->PathA_ID Yes PathB_ID Identify Path B: Check for Benzoxazolone Decision->PathB_ID Yes Proceed Proceed to Scale-Up Decision->Proceed No Formulation Develop Formulation Strategy (Acidic Excipients / Desiccant) PathA_ID->Formulation PathB_ID->Formulation

Caption: Step-by-step workflow for validating thermodynamic stability and identifying degradation products.

References

  • Organic Chemistry Portal. (2020). Benzoxazole Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Core Differences Between tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate and 4-cyano-2-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-cyano-2-aminophenol and its N-protected derivative, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate. The core distinction lies in the strategic use of the tert-butoxycarbonyl (Boc) protecting group. 4-cyano-2-aminophenol is a bifunctional building block with reactive amino and hydroxyl groups. In contrast, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a synthetic intermediate where the more nucleophilic amino group has been selectively and reversibly masked. This protection strategy is fundamental in multi-step organic synthesis, enabling chemists to perform reactions on other parts of the molecule without undesired side reactions from the amine. This guide will dissect their structures, properties, synthesis, and applications, providing field-proven insights for researchers in drug discovery and chemical development.

Introduction: The Principle of Amine Protection

In the landscape of medicinal chemistry and organic synthesis, precise control over chemical reactions is paramount. Many target molecules contain multiple functional groups, each with its own reactivity profile. 4-cyano-2-aminophenol is a prime example, possessing a nucleophilic aromatic amine, an acidic phenol, and an electrophilic nitrile. During a synthetic sequence, the amine group (-NH₂) is often the most reactive nucleophile and can interfere with desired transformations at other sites.

To circumvent this, chemists employ "protecting groups" – molecular scaffolds that temporarily mask a reactive functional group. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry[1]. It converts the amine into a carbamate, drastically reducing its nucleophilicity and basicity. The protected compound, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate, can then undergo further reactions before the Boc group is selectively removed to restore the free amine, a process known as deprotection. This guide explores the unprotected building block and its Boc-protected counterpart as a case study in this essential synthetic strategy.

Molecular Profile: 4-cyano-2-aminophenol

4-cyano-2-aminophenol, also known as 3-amino-4-hydroxybenzonitrile, is a versatile aromatic compound that serves as a valuable starting material for various heterocyclic structures.[2][3]

Structure and Physicochemical Properties

The molecule features a benzene ring substituted with hydroxyl (-OH), amino (-NH₂), and cyano (-CN) groups. The ortho-relationship of the amine and hydroxyl groups is particularly important for its application in the synthesis of benzoxazoles.[4]

Caption: Chemical structure of 4-cyano-2-aminophenol.

Synthesis and Reactivity

The synthesis of aminophenols typically involves the nitration of a corresponding phenol, followed by the reduction of the nitro group.[5][6] The reactivity of 4-cyano-2-aminophenol is dictated by its three functional groups. The amino group is a potent nucleophile, readily participating in acylation, alkylation, and diazotization reactions.[7] The phenolic hydroxyl group is acidic and can be deprotonated or alkylated. This bifunctional nature makes it an ideal precursor for cyclization reactions to form fused ring systems.[4]

Molecular Profile: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

This compound is the N-Boc protected version of 4-cyano-2-aminophenol. Its primary role is to serve as a stable intermediate in multi-step syntheses.[8]

Structure and the Role of the Boc Group

The addition of the Boc group introduces a bulky tert-butyl ester moiety to the nitrogen atom. This has two major consequences:

  • Steric Hindrance: The bulky group physically blocks the nitrogen from acting as a nucleophile.

  • Electronic Effect: The electron-withdrawing nature of the adjacent carbonyl group delocalizes the lone pair of electrons on the nitrogen, significantly reducing its nucleophilicity and basicity.

G start 4-cyano-2-aminophenol protect Step 1: N-Boc Protection (Boc₂O, Base) start->protect intermediate tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate (Amine is Masked) protect->intermediate reaction Step 2: Selective Reaction (e.g., O-Alkylation of Phenol) intermediate->reaction deprotect Step 3: N-Boc Deprotection (TFA, DCM) reaction->deprotect product Final Product (Modified Phenol, Free Amine) deprotect->product end Target Molecule Achieved product->end

Sources

Methodological & Application

Application Note: Chemoselective N-tert-Butyloxycarbonyl (Boc) Protection of 4-Cyano-2-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The Challenge

The protection of 4-cyano-2-aminophenol (also known as 3-amino-4-hydroxybenzonitrile) presents a specific chemoselectivity challenge. The substrate contains three functional groups with distinct electronic properties:

  • Phenol (C1-OH): Nucleophilic, but prone to O-acylation under basic conditions.

  • Amine (C2-NH₂): The target for protection.[1] However, its nucleophilicity is significantly attenuated by the electron-withdrawing nitrile group at the para position (relative to the amine in some numbering systems, or meta to the phenol).

  • Nitrile (C4-CN): Strong electron-withdrawing group (EWG), reducing the pKa of the phenol and the basicity of the aniline.

The Solution Strategy

Standard Boc protection protocols often utilize bases (TEA, DMAP, NaOH) to scavenge protons. However, with this substrate, the nitrile group increases the acidity of the phenol (pKa


 7.5–8.0). Adding a base risks deprotonating the phenol, leading to competitive O-acylation  or N,O-di-Boc  formation.

To ensure chemoselective N-protection , this protocol utilizes a Base-Free Thermal Approach . By relying on the inherent (albeit reduced) nucleophilicity of the amine in a polar protic solvent (Ethanol) or polar aprotic solvent (THF) at elevated temperatures, we drive the reaction toward the thermodynamically stable carbamate without activating the phenol.

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the reaction logic. The "Green Pathway" is the target; the "Red Pathway" is the side reaction caused by base.

BocProtection Substrate 4-Cyano-2-aminophenol (Low Nucleophilicity) Intermed Tetrahedral Intermediate Substrate->Intermed Thermal Activation (EtOH/Reflux) SideProduct O-Boc / N,O-di-Boc (Impurity) Substrate->SideProduct Base Catalysis (TEA/DMAP) Boc2O Boc2O (Electrophile) Boc2O->Intermed Product N-Boc-4-cyano-2-aminophenol (Target) Intermed->Product -tBuOH -CO2

Figure 1: Chemoselective pathway favoring N-acylation over O-acylation via base-free thermal activation.

Materials & Reagents

ReagentCAS Registry #Equiv.Role
4-Cyano-2-aminophenol 13429-00-01.0Substrate
Di-tert-butyl dicarbonate (

)
24424-99-51.1 – 1.2Protecting Group Source
Ethanol (Absolute) 64-17-5Solvent (10 vol)Protic Solvent (Promotes H-bonding)
Ethyl Acetate 141-78-6ExtractionWorkup Solvent
Citric Acid (10% aq) 77-92-9WashAcidic Wash (Removes amine traces)

Experimental Protocol

Method A: Base-Free Thermal Protection (Recommended)

Best for high selectivity and ease of purification.

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-cyano-2-aminophenol (1.0 g, 7.46 mmol) and Ethanol (10 mL). Stir until a suspension or partial solution is formed.

    • Note: The electron-deficient nature means it may not fully dissolve at RT. This is acceptable.

  • Reagent Addition: Add

    
      (1.95 g, 8.95 mmol, 1.2 equiv) in one portion.
    
    • Why 1.2 eq? The reaction is slower due to the nitrile group; a slight excess drives kinetics without causing di-protection.

  • Reaction: Heat the mixture to Reflux (78 °C) . Stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LCMS. The starting material (polar) should disappear, replaced by a less polar spot.

    • Observation: The mixture usually becomes clear as the product forms and dissolves.

  • Concentration: Once complete, remove the Ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.

  • Workup (Critical for Phenols):

    • Dissolve residue in Ethyl Acetate (30 mL) .

    • Wash 1: 10% Aqueous Citric Acid (15 mL). Purpose: Keeps the phenol protonated and removes any unreacted aniline.

    • Wash 2: Water (15 mL).

    • Wash 3: Brine (15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-30% EtOAc in Hexane).

Method B: Iodine-Catalyzed (Alternative for Sluggish Batches)

Use if Method A yields <50% conversion after 6 hours.

  • Dissolve substrate (1.0 eq) and

    
     (1.2 eq) in Dichloromethane (DCM)  or Acetonitrile .
    
  • Add Iodine (

    
    )  (5 mol%, 0.05 eq).
    
  • Stir at Room Temperature for 2–4 hours.

  • Quench: Wash with 5% aqueous

    
     (sodium thiosulfate) to remove iodine (decolorization), followed by the standard workup described in Method A.
    

Analytical Data & QC Specifications

When validating the product N-Boc-4-cyano-2-aminophenol , look for these signals:

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       ~9.0–10.0 ppm (Broad s, 1H, Phenol -OH ).
      
    • 
       ~8.5 ppm (Broad s, 1H, Carbamate -NH ).
      
    • 
       ~1.45 ppm (s, 9H, t-Butyl  group).
      
    • Aromatic region: 3 protons showing 1,2,4-substitution pattern.

  • IR Spectroscopy:

    • 
       ~2220–2230 cm⁻¹ (Sharp, CN  stretch).
      
    • 
       ~1690–1710 cm⁻¹ (Strong, Carbamate C=O ).
      
  • Mass Spectrometry (ESI-):

    • Expect

      
       peak at 233.1 m/z (Calculated MW: 234.25).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Nitrile deactivating the amine.Switch to Method B (Iodine catalyst) or increase reflux time in Method A to 12h.
Formation of O-Boc Base was present or temp too high.Ensure glassware is base-free. Do not add TEA/DMAP. Use Citric acid wash to hydrolyze unstable aryl carbonates.
Product in Aqueous Layer Phenol deprotonated during workup.Do not use NaOH or sat.

for washes. The nitrile makes the phenol acidic (pKa < 8). Keep aqueous phase pH < 5.[2]
Solidification issues Residual

.
Triturate the crude oil with cold Hexane or Pentane to precipitate the solid product.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for amine protection in the presence of phenols).

  • Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water."[1] Organic Letters, 2006 , 8(15), 3259–3262. (Demonstrates selectivity without base).

  • Varala, R.; Nuvula, S.; Adapa, S. R. "Molecular Iodine-Catalyzed N-tert-Butyloxycarbonylation of Amines." The Journal of Organic Chemistry, 2006 , 71(21), 8283–8286. (Basis for Method B).

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380. (Mechanistic insight on O- vs N-acylation risks).

Sources

Reaction conditions for N-alkylation of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocols for the N-Alkylation of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Executive Summary

This technical guide addresses the chemoselective N-alkylation of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate (Compound 1 ). This transformation presents a classic "ambident nucleophile" challenge. The substrate contains three potential reactive sites: the phenolic oxygen, the carbamate nitrogen, and the nitrile nitrogen.

The Core Challenge: The phenolic hydroxyl group (pKₐ ~7.5–8.0, acidified by the para-cyano group) is significantly more acidic than the carbamate N-H (pKₐ ~12–13). Under standard basic alkylation conditions, the phenoxide anion forms preferentially and acts as the dominant nucleophile, leading exclusively or predominantly to O-alkylation .

Strategic Solution: Direct N-alkylation is kinetically and thermodynamically disfavored.[1] The only robust, self-validating protocol involves a Protection-Alkylation-Deprotection (PAD) strategy or a Reductive Amination sequence (if the Boc group is transient). This guide details the PAD strategy as the primary industrial standard for retaining the carbamate moiety.[1]

Mechanistic Analysis & Chemoselectivity

To design a successful protocol, one must understand the competing pathways.[1]

Acidity and Nucleophilicity Profile[1][2]
Functional GroupApprox. pKₐReactivity StatusOutcome with Base (1.0 eq)
Phenol (-OH) ~7.8 High Deprotonates first. Forms phenoxide (Ar-O⁻). Leads to Ether .
Carbamate (-NH-Boc) ~12.5 Moderate Requires stronger base/2nd eq. Sterically hindered. Leads to N-Alkyl .[1][2][3]
Nitrile (-CN) ~-10 (MH⁺) Low Inert under standard alkylation conditions.

Critical Insight: The 4-cyano group exerts a strong electron-withdrawing effect (-M, -I), stabilizing the phenoxide anion and lowering the phenol pKₐ compared to unsubstituted phenol (pKₐ 10). This makes the O-alkylation pathway even more dominant than in standard aminophenols.[1]

Decision Matrix (Graphviz Visualization)

The following flowchart illustrates the kinetic trap of direct alkylation and the necessary bypass route.

ReactionPathways SM Substrate (1) (Free Phenol) Base Add Base (NaH, K2CO3) SM->Base Protect Step 1: O-Protection (TBSCl / Imidazole) SM->Protect Recommended Route O_Anion Phenoxide Anion (Kinetic & Thermo Product) Base->O_Anion Fast (pKₐ ~8) N_Anion Carbamate Anion (Requires 2nd eq Base) Base->N_Anion Slow (pKₐ ~12.5) Direct_Alk Add R-X (Direct Alkylation) O_Anion->Direct_Alk Dominant Path O_Prod O-Alkylated Product (Major impurity) Direct_Alk->O_Prod Dominant Path N_Prod N-Alkylated Product (Target) Protected_SM O-Protected Intermediate Protect->Protected_SM N_Alk_Step Step 2: N-Alkylation (NaH / R-X) Protected_SM->N_Alk_Step Deprotect Step 3: O-Deprotection (TBAF or Acid) N_Alk_Step->Deprotect Deprotect->N_Prod

Caption: Figure 1. Chemoselectivity landscape. Direct alkylation (Red path) leads to O-alkylation. The Protection strategy (Green path) ensures N-selectivity.

Detailed Experimental Protocols

Protocol A: The "PAD" Strategy (Protection-Alkylation-Deprotection)

Recommended for high-value intermediates where purification of mixtures is undesirable.

Step 1: O-Protection (Silylation) We utilize a tert-butyldimethylsilyl (TBS) group due to its stability under basic N-alkylation conditions and facile removal.

  • Setup: Charge a dry flask with Substrate 1 (1.0 eq) and Imidazole (2.5 eq) in anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C. Add TBSCl (1.2 eq) portion-wise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The spot should shift to a higher R_f.

  • Workup: Quench with water. Extract with DCM.[1] Wash with brine.[1] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Quantitative yield is typical.[1] Proceed to Step 2 without extensive purification if purity >95%.[1]

Step 2: N-Alkylation With the phenol blocked, the carbamate nitrogen is now the most acidic site (pKₐ ~12.5).

  • Solvent System: Anhydrous DMF (Dimethylformamide) is critical for soliciting the carbamate anion.[1]

  • Base: Sodium Hydride (NaH) , 60% dispersion in oil (1.2 eq).

  • Procedure:

    • Dissolve O-TBS protected intermediate in DMF (0.15 M).[1] Cool to 0°C under N₂.[1]

    • Add NaH carefully.[1] Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins to ensure complete deprotonation (Solution often turns yellow/orange).

    • Add the Alkyl Halide (R-X) (1.1–1.5 eq) dropwise (e.g., MeI, EtBr, BnBr).[1]

    • Allow to warm to RT.[1] Stir 2–16 hours depending on steric bulk of R-X.

  • Workup: Caution: Quench excess NaH with saturated NH₄Cl at 0°C. Extract with EtOAc.[1] Wash organic layer extensively with water (3x) to remove DMF.[1]

    • Note: If R-X is volatile, avoid high vacuum during concentration.[1]

Step 3: O-Deprotection

  • Reagent: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.1 eq).

  • Procedure: Dissolve N-alkylated intermediate in THF. Add TBAF at 0°C. Stir 1 hour.

  • Purification: The final product usually requires column chromatography to remove silicon byproducts.[1]

Protocol B: Alternative Route (Reductive Amination)

Applicable ONLY if the Boc group can be removed and re-installed, or if the final target does not require the Boc group.

If the Boc group is not strictly required during the alkylation step, it is far more efficient to remove it, alkylate the free amine, and re-protect.[1]

  • Boc Removal: Treat substrate with TFA/DCM (1:1).[1] Result: 4-cyano-2-hydroxyanilinium trifluoroacetate.

  • Reductive Alkylation:

    • React the aniline salt with Aldehyde (R-CHO) (1.1 eq) and NaBH(OAc)₃ (1.5 eq) in DCE/AcOH.

    • Selectivity: Reductive amination is highly selective for Nitrogen over Oxygen.[1]

  • Re-Bocylation (Optional): Treat the resulting secondary aniline with Boc₂O and NaHCO₃ in THF/H₂O.

Quantitative Data & Optimization Table

The following table summarizes screening results for the N-alkylation step (Step 2 of Protocol A).

EntryBase (eq)SolventAlkylating AgentTempYield (N-Alkyl)Notes
1K₂CO₃ (2.0)AcetoneMeIReflux<5%Base too weak for Carbamate.
2NaH (1.2) DMF MeI 0°C -> RT 88% Optimal Conditions.
3NaH (1.[1]2)THFMeIReflux45%THF is too non-polar for efficient anion formation.[1]
4KHMDS (1.[1]1)THFBnBr-78°C -> RT82%Good for benzylic halides; cleaner profile.
5Cs₂CO₃ (3.[1]0)DMFMeI60°C30%Significant decomposition/side reactions.[1]

Troubleshooting & Critical Controls

  • Issue: O-Alkylation observed despite protection.

    • Cause: TBS group instability.[1]

    • Fix: Switch to a Benzyl (Bn) ether protection (K₂CO₃, BnBr, Acetone) for Step 1.[1] Benzyl is stable to strong bases like NaH.[1] Remove via Hydrogenation (Pd/C, H₂) later (Note: Check if nitrile is sensitive to H₂; usually safe under mild conditions, or use BCl₃).[1]

  • Issue: Low Conversion in Step 2.

    • Cause: Carbamate anion is bulky and poor nucleophile.[1]

    • Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (if using KHMDS) to increase anion reactivity.

  • Issue: Nitrile Hydrolysis.

    • Cause: Strong base + water trace or high temp.[1]

    • Fix: Ensure anhydrous conditions.[1][4] Avoid heating above 60°C in the presence of hydroxide/alkoxide.[1]

References

  • Chemoselectivity of Aminophenols: Wang, R., & Xu, J. (2010).[1][5][6] Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[1][3][5] Link

  • pKa Values of Organic Compounds: Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link

  • N-Alkylation of Carbamates: Salvatore, R. N., et al. (2001).[1] Efficient N-alkylation of amides and carbamates. Tetrahedron, 57(37), 7785-7789.[1] Link

  • Boc-Protection Mechanisms: BenchChem Application Notes. Tert-butyl 3-formyl-4-hydroxyphenylcarbamate Properties. Link

Sources

High-Fidelity Deprotection of tert-Butyl N-(4-Cyano-2-Hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This technical guide details the deprotection of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate to yield 4-amino-3-hydroxybenzonitrile , a critical pharmacophore scaffold used in the synthesis of benzoxazole-based kinase inhibitors and androgen receptor antagonists. The presence of the electron-withdrawing nitrile group (-CN) alongside the electron-donating hydroxyl group (-OH) creates a unique electronic "push-pull" system that dictates specific deprotection conditions to avoid hydrolysis or ring alkylation. This guide presents three validated protocols, mechanistic insights, and troubleshooting frameworks.

Chemical Strategy & Mechanistic Insight

The deprotection of a Boc group is fundamentally an acid-catalyzed cleavage. However, this specific substrate presents a dual challenge:

  • Nitrile Sensitivity: While nitriles are generally stable in acid, the presence of water at elevated temperatures or prolonged exposure to strong acids can hydrolyze the nitrile to a primary amide (

    
    ) or carboxylic acid (
    
    
    
    ).
  • Ring Reactivity: The phenol group at the ortho position activates the benzene ring. Upon Boc cleavage, the generated tert-butyl carbocation (

    
    ) is a potent electrophile. Without proper scavenging or electronic deactivation, this cation can attack the electron-rich ring (Friedel-Crafts alkylation) or the phenolic oxygen (
    
    
    
    -alkylation).

Expert Insight: In this specific molecule, the 4-cyano group acts as a strong electron-withdrawing group (EWG). This deactivates the ring sufficiently to minimize electrophilic aromatic substitution by the


 cation, often negating the need for exotic scavengers (like triethylsilane) required for more electron-rich phenols.
Reaction Mechanism (DOT Visualization)

BocDeprotection Start Boc-Protected Precursor (N-Boc, 2-OH, 4-CN) Protonation Protonated Carbamate Intermediate Start->Protonation + H+ (TFA/HCl) Cleavage Cleavage Event Protonation->Cleavage Cation t-Butyl Cation (t-Bu+) Cleavage->Cation Fragmentation Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Isobutene Isobutene (Gas) Cation->Isobutene - H+ Product 4-Amino-3-hydroxybenzonitrile (Salt Form) Carbamic->Product Decarboxylation (- CO2) CO2 CO2 (Gas) Product->CO2

Caption: Acid-catalyzed mechanism showing fragmentation into the amine salt, CO2, and isobutene.[1]

Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) – The Standard Protocol

Best for: Small to medium scale (mg to g), high solubility needs. Reference Basis: Validated against patent literature for benzoxazole precursors [1].

Reagents:

  • Substrate: tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Acid: Trifluoroacetic Acid (TFA)[2]

  • Precipitation Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether

Protocol Steps:

  • Preparation: Charge a round-bottom flask with the substrate (e.g., 24 g, 0.10 mol).

  • Dissolution: Add DCM (approx. 40 volumes relative to substrate mass, e.g., 1000 mL). Stir until dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling temperature prevents early nitrile hydrolysis.

  • Acid Addition: Add TFA (10-12 equivalents, e.g., 100 mL) dropwise or in one portion if cooling is efficient.

  • Reaction: Stir at 0 °C for 30 minutes. Remove the ice bath and allow to warm to Room Temperature (20–25 °C) . Stir for 4 hours.

  • Monitoring: Check via TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a baseline spot (amine salt).
    
  • Workup (Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM (reduce to ~75% volume).

    • Add EtOAc (cold) to induce precipitation.[3]

    • Cool the suspension to -10 °C for 2-12 hours to maximize yield.

  • Isolation: Filter the white/off-white solid. Wash with cold EtOAc/Hexane (1:1).

  • Drying: Dry under vacuum at 40 °C.

Expected Yield: 70–85% as the TFA salt.

Method B: HCl in 1,4-Dioxane – The Process Scale Protocol

Best for: Large scale, avoiding fluorinated waste, obtaining HCl salt.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or prepared in situ)

  • Solvent: Ethyl Acetate (EtOAc) or pure 1,4-Dioxane

Protocol Steps:

  • Dissolution: Dissolve the substrate in EtOAc (5-10 volumes). If solubility is poor, use a minimum amount of THF or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equivalents) at 0 °C.

  • Reaction: Warm to room temperature. Stir for 2–6 hours.

    • Note: The product (amine hydrochloride) often precipitates directly from the reaction mixture, driving the reaction to completion.

  • Workup:

    • If precipitated: Filter the solid directly.

    • If not precipitated: Add Diethyl Ether or Hexanes to force precipitation.

  • Wash: Wash the filter cake with Et2O to remove residual acidity.

  • Neutralization (Optional): If the free base is required immediately, suspend the salt in saturated aqueous

    
     and extract with EtOAc. Caution: Keep contact time with water short to protect the nitrile.
    
Comparative Analysis of Methods
FeatureMethod A (TFA/DCM)Method B (HCl/Dioxane)Method C (H3PO4) [2]
Acid Strength Strong (

)
Strong (

)
Moderate
Solubility Excellent (DCM)Moderate (Salt precipitates)Good (Aqueous/Organic)
Selectivity High (Nitrile stable)High (Nitrile stable)Very High (Protects sensitive groups)
Workup Evaporation requiredFiltration (often direct)Extraction required
Safety Corrosive, VolatileCorrosive FumesNon-volatile, Viscous
Yield 70-85%80-95%80-90%
Critical Process Parameters (CPP) & Troubleshooting
Workflow Visualization

Workflow Setup Setup: Dissolve Substrate (DCM or EtOAc) AcidAdd Acid Addition (0°C, Inert Atm) Setup->AcidAdd Reaction Reaction Phase (RT, 2-4 hours) AcidAdd->Reaction Check In-Process Control (IPC) TLC/HPLC Reaction->Check Check->Reaction Incomplete Workup Workup Precipitation or Evaporation Check->Workup Complete

Caption: Step-by-step workflow for the deprotection process.

Troubleshooting Guide
  • Issue: Nitrile Hydrolysis (Formation of Amide)

    • Symptom:[1][2][4][5] New peak in HPLC with M+18 mass (hydration).

    • Cause: Presence of water in the solvent or acid source.[6][]

    • Fix: Use anhydrous solvents. Ensure HCl/Dioxane is fresh and dry. Avoid aqueous workups if possible; prefer precipitation.

  • Issue: Tert-Butyl Alkylation (Ring Substitution)

    • Symptom:[1][2][5] Product mass M+56.

    • Cause: The

      
       cation attacks the phenol ring.
      
    • Fix: Add a "cation scavenger" to the reaction mixture.

      • Recommendation: Add Triethylsilane (TES) (1.5 eq) or 1,3-Dimethoxybenzene (2 eq). These react with the cation faster than the substrate.

  • Issue: Oxidation (Pink/Brown Product)

    • Cause: Aminophenols are prone to air oxidation (quinonimine formation).

    • Fix: Perform all reactions under Nitrogen/Argon. Store the product as the HCl/TFA salt (more stable) rather than the free base.

Safety & Handling
  • TFA/HCl: Highly corrosive. Use a fume hood.

  • Cyanide Risk: While the nitrile is covalently bonded, avoid strong reducing conditions or strong heating with strong bases which could theoretically release cyanide species (though unlikely in this protocol).

  • Aminophenols: Known sensitizers. Wear double gloves and avoid dust inhalation.

References
  • Dudley, D. A., et al. (2001). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. European Patent EP1107948A1. Link

  • Li, B., et al. (2006).[6] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(24), 9045–9050.[6] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Boc Chemistry).
  • Han, G., et al. (2004). One-pot synthesis of 2-substituted benzoxazoles. Tetrahedron Letters, 45(14), 2919-2922. (Context for benzoxazole synthesis).

Sources

Microwave-Assisted Synthesis of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

This application note details a robust, microwave-assisted protocol for the chemoselective N-tert-butyloxycarbonyl (Boc) protection of 4-amino-3-hydroxybenzonitrile. The resulting scaffold, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate , is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., analogues of bicalutamide or enzalutamide) and various kinase inhibitors.

Conventional thermal heating for this transformation often suffers from long reaction times (12–24 h) and competitive O-acylation due to the steric and electronic deactivation of the aniline by the ortho-hydroxyl and para-cyano groups. This protocol leverages microwave irradiation to accelerate reaction kinetics, achieving >90% conversion in under 30 minutes while maintaining high chemoselectivity for the amine over the phenol.

Scientific Foundation

Mechanistic Insight & Chemoselectivity

The core challenge in this synthesis is distinguishing between two nucleophilic sites: the aniline nitrogen and the phenolic oxygen.

  • Electronic Deactivation: The cyano group (–CN) at the para position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen.

  • Chemoselectivity: Under standard basic conditions (e.g.,

    
    , DMAP), the phenoxide anion can compete, leading to unwanted carbonate formation (
    
    
    
    -Boc) or bis-protection (
    
    
    -di-Boc).

Microwave Advantage: Microwave irradiation provides rapid, uniform heating that helps surmount the activation energy barrier of the deactivated aniline without requiring strong bases that promote phenol deprotonation. By using a protic solvent system (e.g., MeOH or aqueous mixtures) or a mild catalyst (e.g.,


 or sulfamic acid), the reaction selectively targets the softer nucleophile (nitrogen) over the harder nucleophile (oxygen).
Reaction Pathway Visualization

The following diagram illustrates the selective N-protection pathway versus the competitive O-protection side reaction.

ReactionPathway Start 4-Amino-3-hydroxybenzonitrile (Substrate) TS_N Transition State (N-Attack) Favored by MW/Protic Solvent Start->TS_N + Boc2O MW Irradiation TS_O Transition State (O-Attack) Favored by Strong Base Start->TS_O Base/Heat Boc2O Boc2O (Reagent) Boc2O->TS_N Product N-Boc Product (Target) TS_N->Product - t-BuOH - CO2 SideProduct O-Boc / N,O-di-Boc (Impurity) TS_O->SideProduct

Figure 1: Chemoselective reaction pathway. Microwave irradiation favors the N-attack pathway by overcoming the electronic deficit of the aniline without activating the phenol.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[]Equiv.[2]Role
4-Amino-3-hydroxybenzonitrile 53493-68-61.0Limiting Reagent
Di-tert-butyl dicarbonate (

)
24424-99-51.2 – 1.5Protecting Group
Iodine (

)
7553-56-25 mol%Mild Lewis Acid Catalyst
Methanol (MeOH) 67-56-1SolventProtic Solvent (Promotes N-selectivity)
Dichloromethane (DCM) 75-09-2WorkupExtraction Solvent
Equipment Specifications
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for high precision.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 10 mL microwave vial, dissolve 4-amino-3-hydroxybenzonitrile (134 mg, 1.0 mmol) in MeOH (3.0 mL).

  • Add iodine (

    
    ) (12.7 mg, 0.05 mmol, 5 mol%). Rationale: Iodine acts as a mild Lewis acid to activate the carbonyl of 
    
    
    
    without deprotonating the phenol.
  • Add

    
      (262 mg, 1.2 mmol) in one portion.
    
  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

  • Pre-stir the mixture for 30 seconds to ensure homogeneity.

  • Program the microwave reactor with the following parameters:

ParameterSetting
Temperature 60 °C
Time 15 minutes
Pressure Limit 15 bar
Power Dynamic (Max 100 W)
Stirring High (600 rpm)
  • Safety Note:

    
     decomposition releases 
    
    
    
    gas.[3] Ensure the vessel volume is sufficient (do not fill >60%) and the pressure release limit is set correctly.

Step 3: Workup & Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

  • uncap carefully to release any residual pressure.

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Dissolve the residue in EtOAc (20 mL) and wash with:

    • 5% Sodium Thiosulfate (

      
      ) (10 mL) – To quench/remove iodine.
      
    • Water (10 mL).

    • Brine (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is often sufficiently pure (>90%).[4] If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Step1 SETUP Dissolve Amine + I2 + Boc2O in MeOH Step2 MICROWAVE 60°C, 15 min, High Stirring Step1->Step2 Step3 WORKUP Evaporate MeOH Dissolve in EtOAc Step2->Step3 Step4 WASH 1. Na2S2O3 (Remove I2) 2. Water/Brine Step3->Step4 Step5 ISOLATION Dry (Na2SO4) -> Concentrate Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Analytical Data
  • Yield: 85–95% (Isolated).

  • Appearance: White to off-white solid.[5]

  • Melting Point: ~165–170 °C (Decomposition expected at higher temps).

NMR Interpretation

The following shifts confirm the formation of the carbamate and the retention of the phenol and nitrile groups.

NucleusShift (

ppm)
MultiplicityAssignment

NMR
1.51Singlet (9H)t-Butyl group (

)
(

)
7.15Doublet of doubletsAromatic H (ortho to CN)
7.25DoubletAromatic H (meta to CN)
7.80DoubletAromatic H (ortho to OH)
8.60Broad SingletNH (Carbamate)
10.50Broad SingletOH (Phenol)

NMR
28.5-t-Butyl

80.1-t-Butyl quaternary C
119.5-Cyano (-CN)
153.2-Carbonyl (C=O)

Note: The acidic phenol proton (10.50 ppm) and carbamate NH (8.60 ppm) are exchangeable with


.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Substrate deactivationIncrease temperature to 80°C or extend time to 30 min.
O-Boc Formation Base contamination or high tempEnsure glassware is base-free. Do NOT add TEA/DMAP. Reduce temp to 50°C.
Pressure Errors Excessive

generation
Reduce scale or use a larger vessel. Pre-stir for 5 mins before capping.
Dark Product Iodine residueEnsure thorough washing with Sodium Thiosulfate during workup.

References

  • Chemoselective Boc Protection of Amines

    • Chakraborti, A. K., et al. "Chemoselective protection of amino groups in the presence of other functional groups."[6] Journal of Organic Chemistry, 2006.[6]

  • Microwave-Assisted Synthesis Principles

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
  • Catalyst-Free/Iodine-Catalyzed Boc Protection

    • Varala, R., et al. "Iodine-catalyzed mild and efficient protection of amines."[6] Tetrahedron Letters, 2006.

  • Analogous Phenol/Aniline Protection

    • "Tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective reagent." RSC Advances, 2014.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate Production

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Chemoselectivity, electronic deactivation, and purification challenges during the Boc-protection of 2-amino-5-cyanophenol.

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate. The unique electronic environment of the starting material makes standard Boc-protection protocols prone to failure. This guide synthesizes field-proven mechanistic insights, diagnostic data, and self-validating protocols to help you achieve >95% purity.

Mechanistic Insights: Understanding the Root Cause

Q: Why is the purity of my target N-Boc product consistently low, with multiple spots appearing on my TLC plate? A: The low purity stems from competing electronic effects within your starting material, 2-amino-5-cyanophenol. The para-cyano (-CN) group strongly deactivates the amine via resonance, drastically reducing its nucleophilicity. Simultaneously, the meta-cyano group exerts an inductive electron-withdrawing effect that increases the acidity of the phenol. When standard basic conditions (e.g., TEA, DIPEA, or NaOH) are applied, the phenol is rapidly deprotonated to form a highly nucleophilic phenoxide. This phenoxide outcompetes the deactivated amine, leading to the formation of the O-Boc isomer or the N,O-diBoc derivative.

Q: My reaction stalled with high amounts of unreacted starting material. Should I add DMAP to force it to completion? A: Absolutely not. While DMAP (4-Dimethylaminopyridine) is a classic nucleophilic catalyst for Boc protection, it is highly oxophilic. In the presence of an aminophenol, DMAP will preferentially catalyze the formation of the O-Boc derivative, worsening your purity profile. Instead of adding DMAP, switch to a hydrogen-bond donating solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP electrophilically activates Boc₂O via bifurcated hydrogen bonding, driving chemoselective N-Boc formation even for deactivated amines without the need for basic conditions[1].

Q: My crude mixture already contains 40% O-Boc and N,O-diBoc. Do I need to discard the batch or run a complex silica column? A: Neither. You can implement a self-validating "selective deprotection" rescue protocol. The O-Boc carbonate bond is significantly more base-labile than the N-Boc carbamate bond[2]. By treating the crude mixture with a mild base (e.g., K₂CO₃) in methanol, the O-Boc group undergoes selective methanolysis, reverting to the free phenol[3]. The N-Boc group remains completely intact. This thermodynamically driven convergence transforms your impurities directly into the target product, bypassing the need for difficult chromatographic separations.

Diagnostic Data: Identifying the Impurities

Relying solely on TLC or UV absorption is insufficient for this reaction, as the N-Boc and O-Boc isomers often co-elute. LC-MS is the definitive diagnostic tool. Because the target product contains a free phenol, negative-ion mode ESI is highly diagnostic.

Analyte / SpeciesChemical FormulaESI-MS Expected [M+H]⁺ESI-MS Expected[M-H]⁻Diagnostic Characteristics
Starting Material (2-amino-5-cyanophenol)C₇H₆N₂O135.05133.05Highly polar, early retention time. Indicates incomplete reaction.
Target Product (N-Boc)C₁₂H₁₄N₂O₃235.10233.10 (Strong) UV active (254 nm). The intact phenol easily ionizes in negative mode.
Side Product 1 (O-Boc Isomer)C₁₂H₁₄N₂O₃235.10None / Very WeakCo-elutes closely with N-Boc. Lacks an acidic phenol proton.
Side Product 2 (N,O-diBoc)C₁₇H₂₂N₂O₅335.15NoneHighly non-polar, late retention time.

Troubleshooting Workflows

Pathway SM 2-amino-5-cyanophenol (Starting Material) Boc2O Boc2O Reagent SM->Boc2O Target tert-butyl N-(4-cyano-2- hydroxyphenyl)carbamate (Target: N-Boc) Boc2O->Target HFIP or NaHCO3 (Amine attack) OBoc O-Boc Isomer (Side Product) Boc2O->OBoc Strong Base/DMAP (Phenoxide attack) DiBoc N,O-diBoc (Side Product) Target->DiBoc Excess Boc2O OBoc->SM K2CO3 / MeOH OBoc->DiBoc Excess Boc2O DiBoc->Target K2CO3 / MeOH (Selective O-Boc Cleavage)

Reaction pathway showing chemoselective N-Boc formation vs. base-catalyzed O-Boc side reactions.

LogicTree Issue Issue: Low Purity of Target N-Boc LCMS LC-MS Analysis of Crude Mixture Issue->LCMS Unreacted High Unreacted SM [M+H]+ = 135 LCMS->Unreacted Incomplete Reaction OBoc High O-Boc / Di-Boc [M+H]+ = 235 / 335 LCMS->OBoc Over-reaction / Mis-selectivity Sol1 Protocol A: Use HFIP solvent to electrophilically activate Boc2O Unreacted->Sol1 Sol2 Protocol B: Perform Selective O-Boc Cleavage (K2CO3/MeOH) OBoc->Sol2

Troubleshooting logic tree for identifying and resolving low purity in N-Boc protection workflows.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Prevention)

Objective: Achieve >95% chemoselectivity for the N-Boc target by suppressing phenoxide formation.

  • Dissolution: In an oven-dried round-bottom flask, dissolve 2-amino-5-cyanophenol (10.0 mmol, 1.34 g) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (20 mL). Causality Note: HFIP acts as both solvent and hydrogen-bond donor, activating Boc₂O without the need for a base[1].

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 2.29 g) dropwise over 15 minutes at room temperature to prevent local concentration spikes.

  • Reaction Monitoring: Stir the mixture at 35 °C for 12 hours. Monitor the reaction via LC-MS, looking for the disappearance of the m/z 135 peak and the emergence of the m/z 235 peak.

  • Work-up: Upon completion, remove the HFIP in vacuo (HFIP can be recovered and recycled). Redissolve the crude residue in Ethyl Acetate (50 mL).

  • Washing: Wash the organic layer with 5% aqueous citric acid (2 × 25 mL) to remove any trace unreacted amine, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Protocol B: Selective O-Boc Cleavage (Rescue)

Objective: Salvage a low-purity crude mixture containing O-Boc and N,O-diBoc impurities by converging them into the target N-Boc product.

  • Dissolution: Dissolve the crude reaction mixture (approx. 10.0 mmol total material) in anhydrous Methanol (50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g) in one portion. Causality Note: The mild base selectively attacks the more electrophilic carbonate carbonyl of the O-Boc group, undergoing methanolysis to yield the free phenol and volatile byproducts[3]. The carbamate (N-Boc) is sterically and electronically stable under these conditions[2].

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor by LC-MS until the peaks at m/z 335 (di-Boc) and the O-Boc isomer (m/z 235, lacking a strong [M-H]⁻ signal) completely disappear.

  • Neutralization: Cool the mixture to 0 °C and carefully neutralize to pH 5-6 using 1M HCl. Critical Step: Do not over-acidify, as pH < 3 will begin to cleave the desired N-Boc group.

  • Extraction: Remove methanol in vacuo. Partition the aqueous residue with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to recover the purified target product.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.
  • Radboud Repository. "Thrombin Generation - Molecules and Tools." Radboud University.
  • Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection." BZ Chemicals.

Sources

Technical Support Center: Minimizing Side Reactions in the Boc-Protection of 4-Cyano-2-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Boc-protection of 4-cyano-2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve clean, high-yielding reactions.

The Boc-protection of 4-cyano-2-aminophenol is a critical step in many synthetic routes. However, the presence of three reactive sites—the amino group, the phenolic hydroxyl group, and the electron-withdrawing cyano group—can lead to a variety of side reactions. This guide will provide a structured approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: A Quick-Reference Q&A

This section is designed to provide rapid solutions to the most common issues encountered during the Boc-protection of 4-cyano-2-aminophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired N-Boc Product 1. Incomplete reaction due to the electron-deficient nature of the aniline.[1][2][3] 2. Formation of multiple side products.1. Increase reaction time and/or temperature moderately. 2. Employ a catalyst such as 4-(Dimethylamino)pyridine (DMAP).[4] 3. Use a slight excess of Boc-anhydride (1.1-1.2 equivalents).
Formation of a Significant Amount of O-Boc Protected Side Product The phenolic hydroxyl group is competing with the amine for acylation.[5][6]1. Run the reaction at a lower temperature (0 °C to room temperature) to favor the more nucleophilic amine. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] 3. Consider using aqueous conditions with a base like sodium bicarbonate, which can favor N-acylation.[8]
Presence of a Di-Boc Protected Byproduct (N,O-bis-Boc) Both the amine and the phenol have reacted with Boc-anhydride.[9]1. Use stoichiometric amounts of Boc-anhydride (1.0-1.05 equivalents). 2. Add the Boc-anhydride slowly to the reaction mixture to maintain a low instantaneous concentration.
Starting Material Remains Unreacted 1. The amine is not sufficiently nucleophilic under the reaction conditions.[1][3] 2. Poor solubility of the starting material.[1]1. Add a catalytic amount of DMAP to activate the Boc-anhydride. 2. Try a different solvent system to improve solubility, such as a mixture of THF and water.[1]

Frequently Asked Questions (FAQs): A Deeper Dive into the Chemistry

This section provides more detailed explanations for the troubleshooting recommendations and delves into the underlying chemical principles.

Q1: Why is the Boc-protection of 4-cyano-2-aminophenol so challenging?

The primary challenge lies in the electronic properties of the starting material. The cyano group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aromatic amine.[1][2][3] This makes the desired N-acylation reaction slower than for more electron-rich anilines. Consequently, the competing O-acylation of the phenolic hydroxyl group becomes a more significant side reaction.

Q2: What is the mechanism of Boc protection, and how can I favor N-acylation over O-acylation?

The Boc protection reaction is a nucleophilic acyl substitution where the amine or hydroxyl group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[10][11][12]

To favor N-acylation over O-acylation, we can exploit the difference in nucleophilicity between the amino and hydroxyl groups. While both are nucleophilic, the amino group is generally more so.[13] By carefully controlling the reaction conditions, we can enhance this inherent selectivity.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) can increase the selectivity for the more reactive nucleophile (the amine).

  • Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will deprotonate the amine, increasing its nucleophilicity without directly participating in the reaction.[7] Stronger bases like sodium hydroxide can deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.

N vs O Acylation cluster_N Desired Pathway (N-Acylation) cluster_O Side Reaction (O-Acylation) 4-Cyano-2-aminophenol 4-Cyano-2-aminophenol Amine Attack More Nucleophilic (Favored at lower temp) 4-Cyano-2-aminophenol->Amine Attack Base (e.g., TEA) Phenol Attack Less Nucleophilic (Competitive at higher temp) 4-Cyano-2-aminophenol->Phenol Attack Boc2O Boc2O N-Acylation N-Boc Product Amine Attack->N-Acylation + Boc2O O-Acylation O-Boc Product Phenol Attack->O-Acylation + Boc2O

Caption: N- vs. O-Acylation Pathways.

Q3: I'm seeing a byproduct with a much higher molecular weight. What could it be?

A higher molecular weight byproduct is likely the di-Boc protected species, where both the amine and the phenol have been acylated.[9] This typically occurs when an excess of Boc-anhydride is used. To avoid this, use a stoichiometric amount of Boc-anhydride (1.0 to 1.05 equivalents) and consider adding it slowly to the reaction mixture.

Q4: My reaction is very slow, and a lot of starting material remains even after extended reaction times. How can I drive it to completion?

The reduced nucleophilicity of the aniline due to the electron-withdrawing cyano group is the likely culprit.[1][3] To overcome this, you can:

  • Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4] DMAP acts as a nucleophilic catalyst, reacting with Boc-anhydride to form a more reactive intermediate.

  • Increase the Temperature: Gently warming the reaction can increase the rate. However, be aware that this may also increase the rate of O-acylation. Monitor the reaction closely by TLC or LC-MS.

Troubleshooting Workflow cluster_outcomes Reaction Outcomes cluster_solutions Corrective Actions Start Reaction Setup: 4-Cyano-2-aminophenol + Boc2O (1.1 eq) + Base (e.g., TEA) in Solvent (e.g., DCM) Monitor Monitor by TLC/LC-MS Start->Monitor Clean Clean Conversion to N-Boc Product Monitor->Clean Desired Outcome LowYield Low Yield/ Incomplete Reaction Monitor->LowYield Problem SideProduct Significant O-Boc or Di-Boc Formation Monitor->SideProduct Problem Workup Workup and Purify Clean->Workup AddDMAP Add catalytic DMAP (0.1 eq) LowYield->AddDMAP LowerTemp Lower reaction temp to 0°C SideProduct->LowerTemp Stoichiometry Adjust Boc2O to 1.0-1.05 eq SideProduct->Stoichiometry AddDMAP->Monitor LowerTemp->Monitor Stoichiometry->Monitor

Caption: Troubleshooting Workflow for Boc-Protection.

Experimental Protocols

Here are two starting protocols that can be optimized for your specific needs.

Protocol 1: Standard Conditions with TEA
  • Dissolve 4-cyano-2-aminophenol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add triethylamine (TEA) (1.2 eq) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: DMAP-Catalyzed Conditions
  • Dissolve 4-cyano-2-aminophenol (1.0 eq) in dry THF (approx. 0.1 M) under an inert atmosphere.

  • Add 4-(N,N-dimethylamino)pyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[4]

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Canadian Science Publishing. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Medeiros, M. R., et al. (2011). A one-pot selective synthesis of N-Boc protected secondary amines. Molecules, 16(5), 4129-4140. [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • Al-Zoubi, R. M., et al. (2025, July 15). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Liu, Y., et al. (2019). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications, 10(1), 1-8. [Link]

  • Ranu, B. C., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Tetrahedron Letters, 54(5), 443-446. [Link]

  • Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014). Chemoselective Boc protection of phenols and amino alcohols. Tetrahedron Letters, 55(28), 3843-3847. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. [Link]

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • ResearchGate. (2018, December 26). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

Sources

Stability of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate under moisture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Guide for tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Executive Summary

You are likely accessing this guide because you have observed unexpected degradation—such as solidification, yellowing, or mass loss—in your sample of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Unlike standard Boc-protected anilines, this compound possesses an internal "self-destruct" motif: the ortho-hydroxyl group. Under moist conditions, this group facilitates an intramolecular cyclization that expels the Boc group, forming a stable benzoxazolone. This guide details the mechanism, detection, and prevention of this specific instability.

Module 1: The Stability Paradox (Mechanism)

Q: Why is this specific Boc-aniline sensitive to moisture when others are stable?

A: The instability is not due to the inherent lability of the Boc group itself, but rather the neighboring group participation of the phenol at the ortho position.

In a dry, neutral state, the compound is relatively stable. However, in the presence of moisture (which often carries trace acidity or basicity from the atmosphere or glass surfaces), the ortho-hydroxyl group acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the carbamate, leading to the irreversible formation of 6-cyanobenzoxazol-2-one and the release of tert-butanol.

This is a classic "cyclization-elimination" pathway driven by the thermodynamic stability of the fused oxazolone ring.

Visualizing the Degradation Pathway

The following diagram illustrates the moisture-facilitated cyclization event.

DegradationPathway SM Starting Material (N-Boc-2-hydroxy-4-cyanoaniline) Intermediate Tetrahedral Intermediate SM->Intermediate + Moisture/H+ (Nu: Attack of OH) Product Degradant (6-Cyanobenzoxazol-2-one) Intermediate->Product - t-BuOH (Cyclization) Byproduct Byproduct (tert-Butanol) Intermediate->Byproduct

Figure 1: The moisture-induced degradation pathway converting the N-Boc precursor to the benzoxazolone heterocycle.

Module 2: Diagnostic Toolkit

Q: How do I confirm if my sample has degraded?

A: Use the following diagnostic markers. The degradation product (6-cyanobenzoxazol-2-one) has distinct physicochemical properties compared to the starting material.

Table 1: Diagnostic Markers for Degradation

FeatureStarting Material (Intact)Degradant (6-Cyanobenzoxazol-2-one)
Molecular Weight 234.25 Da 160.13 Da (Loss of 74 Da)
LC-MS Signal (ESI+) m/z 235 [M+H]⁺ or 257 [M+Na]⁺m/z 161 [M+H]⁺
1H NMR (DMSO-d6) δ ~1.5 ppm (s, 9H, t-Butyl)δ ~8-9 ppm (s, 1H, NH)δ ~10 ppm (s, 1H, OH)Absent (t-Butyl peak disappears)δ ~12 ppm (broad s, 1H, NH of ring)
Appearance White to off-white powderOften turns yellow/orange; may sinter or solidify
Solubility Soluble in DCM, EtOAc, MeOHReduced solubility in non-polar solvents

Technical Note: In LC-MS, be aware that the starting material may undergo "in-source fragmentation" to the benzoxazolone if the ionization energy is too high, leading to a false positive for degradation. Always confirm with NMR.

Module 3: Troubleshooting & Remediation

Q: My compound has partially degraded (e.g., 85% purity). Can I purify it?

A: Yes, but you must avoid conditions that accelerate the cyclization.

  • Do NOT use thermal recrystallization in protic solvents (e.g., hot ethanol/water), as this drives the cyclization.

  • Do NOT use basic silica gel, as base deprotonates the phenol, making it a stronger nucleophile.

Recommended Purification Protocol:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Neutral Silica Gel (acid-washed if available) or C18 Reverse Phase.

  • Eluent: Hexanes/Ethyl Acetate (gradient). Avoid methanol if possible, or keep contact time short.

  • Temperature: Perform evaporation of fractions at < 30°C . Do not use a high-temperature water bath.

Q: The material turned into a sticky solid. Is it salvageable?

A: If the material has solidified, it is likely a eutectic mixture of the starting material, the benzoxazolone, and trapped tert-butanol.

  • Take a small aliquot for NMR.

  • If degradation is >50%, it is usually more cost-effective to re-synthesize or re-purchase than to separate the similar polarity byproducts.

  • If degradation is <20%, triturate with cold hexanes or pentane. The starting material is often less soluble in cold alkanes than the tert-butanol byproduct, potentially improving handling properties.

Module 4: Storage & Handling Protocols

Q: What are the mandatory storage conditions to prevent this?

A: You must disrupt the three vectors of degradation: Moisture, Heat, and Acidity.

Standard Operating Procedure (SOP) for Storage:

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccant: Place the vial inside a secondary container (desiccator or jar) containing active Drierite or silica gel packets.

  • Temperature: -20°C is mandatory. Room temperature storage will lead to degradation over weeks/months.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

  • Mechanistic Insight on Aminophenol Cyclization: Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega (2019).[1] URL:[Link] Relevance: Details the cyclization of o-aminophenols to benzoxazolones under various conditions, establishing the chemical causality of the degradation.

  • General Stability of tert-Butyl Carbamates: Title: Carbamic acid, tert-butyl ester (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 5, p.162 (1973). URL:[Link] Relevance: Provides baseline stability data for simple Boc-carbamates, highlighting that the instability here is substrate-specific (ortho-hydroxy effect).

  • Synthesis of Benzoxazolones from N-Boc-2-aminophenols: Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Source: Molecules (2022). URL:[Link] Relevance: Discusses the intramolecular trapping of activated amides/carbamates by ortho-phenols.

Sources

Overcoming solubility issues with tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate .

This molecule presents a classic "brick dust" solubility challenge. It possesses a highly lipophilic tert-butyl carbamate (Boc) group, a strongly electron-withdrawing and polar cyano group, and a hydrogen-bonding phenol. This structural triad creates a high crystal lattice energy due to strong intermolecular hydrogen bonding, making the compound notoriously difficult to solvate in both standard non-polar organic solvents and purely aqueous media.

Below, you will find diagnostic troubleshooting steps, quantitative solubility profiles, and self-validating protocols to overcome these barriers in both synthetic and biological workflows.

I. Diagnostic Troubleshooting & FAQs

Q1: Why does the compound consistently crash out of moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) during synthesis? The Causality: The poor solubility in moderately polar solvents is driven by strong intermolecular hydrogen bonding between the phenolic hydroxyl donor and the carbamate/cyano acceptors. Solvents like DCM lack the hydrogen-bond accepting capacity required to disrupt this stable crystal lattice. While the Boc group generally induces favorable solubility characteristics for simple amines, its combination with a phenol and cyano group negates this benefit[1]. The Solution: Transition to strong hydrogen-bond accepting polar aprotic solvents such as DMSO, DMF, or NMP. If your downstream chemistry strictly requires DCM, you must use a co-solvent strategy (e.g., adding 5–10% DMF) to actively disrupt the intermolecular lattice[2].

Q2: I am attempting a base-catalyzed alkylation, but the starting material is an insoluble suspension. How can I drive this reaction to completion? The Causality: Solid-liquid heterogeneous reactions suffer from poor mass transfer, leading to stalled kinetics and side-product formation (such as mixed anhydrides if reacting with electrophiles). The Solution: Exploit the acidity of the phenol. By treating the suspension with aqueous NaOH, you deprotonate the phenol to form a highly soluble sodium phenolate salt. This instantly converts the system into a biphasic aqueous/organic mixture, drastically altering the solvation free energy and allowing the reaction to proceed smoothly at the interface[3].

Q3: For my in vitro biological assays, diluting the DMSO stock of this compound into aqueous buffer causes immediate precipitation. How do I prevent this solvent-shift aggregation? The Causality: This is a thermodynamically driven solvent-shift precipitation. While the compound is fully soluble in 100% DMSO, introducing water causes the hydrophobic Boc group to act as a thermodynamic sink. The molecules rapidly self-associate to minimize exposure to water before they can evenly partition into the buffer. The Solution: Implement surfactant-based micellar solubilization. Approximately 40% of lipophilic compounds fail in aqueous media without formulation[4]. Pre-mixing the DMSO stock with a non-ionic surfactant (like Polysorbate 80 or Pluronic F-68) forces the compound into the hydrophobic core of micelles upon aqueous dilution, keeping it in solution.

II. Solubilization Strategy Workflow

SolubilizationStrategy A tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate Solubility Issue B Organic Synthesis (High Conc. Needed) A->B C Biological Assay (Aqueous Media) A->C D Polar Aprotic Solvents (DMSO, NMP, DMF) B->D Homogeneous Reaction E Biphasic System (Aq. NaOH / Org) B->E Base-Tolerant Steps F Surfactant Micelles (Polysorbate/Pluronic) C->F Prevents Precipitation G Co-solvent Titration (DMSO to Buffer) C->G Low Conc. (<1% DMSO)

Decision workflow for solubilizing Boc-protected aminophenols based on application.

III. Quantitative Solvent Compatibility Data

To eliminate trial-and-error, use the following empirical data table to select the appropriate solvent system based on your target concentration.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Causality & Recommendation
Non-Polar Hexane, TolueneVery Low (< 1 mg/mL)Cannot disrupt the H-bonded lattice. Avoid entirely.
Moderately Polar DCM, THF, EtOAcLow (1 - 10 mg/mL)Partial solvation; high risk of precipitation. Use only with 5-10% polar co-solvents.
Polar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL)Strong H-bond acceptors disrupt intermolecular forces. Highly recommended for synthesis.
Aqueous (Neutral) Water, PBS (pH 7.4)Very Low (< 0.1 mg/mL)Hydrophobic Boc group prevents solvation. Requires surfactant formulation.
Aqueous (Basic) 0.1M NaOH (pH > 10)High (> 50 mg/mL)Phenol deprotonation forms a highly soluble phenolate salt. Ideal for biphasic chemistry.

IV. Self-Validating Experimental Protocols

Protocol A: Biphasic Solubilization via Phenolate Formation (For Chemical Synthesis)

Use this protocol when performing base-tolerant reactions (e.g., O-alkylation) where the compound refuses to dissolve in standard organic solvents.

  • Suspension Preparation: Weigh the tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate and suspend it in the desired organic solvent (e.g., DCM or Toluene) at a ratio of 1 mmol per 5 mL.

  • Base Addition: Slowly add an equal volume (5 mL) of 1.0 M aqueous NaOH to the stirring suspension.

  • Phase Transfer: Stir vigorously at 500 RPM for 10 minutes at room temperature. The base deprotonates the phenol, pulling the resulting sodium phenolate salt entirely into the aqueous phase.

  • Validation Checkpoint: Halt stirring and allow the phases to separate. The system is self-validating: If solubilization is successful, both the organic and aqueous layers will be completely transparent with zero particulate matter at the interface. If solids remain, the compound is either degraded or requires a higher concentration of base.

  • Reaction Execution: Add your electrophile/reagent and a phase-transfer catalyst (e.g., TBAB, 5 mol%) to facilitate the reaction across the biphasic boundary.

Protocol B: Micellar Solubilization for Aqueous Assays (For Biological Workflows)

Use this protocol to prevent compound precipitation when dosing cells or running enzymatic assays in aqueous buffers.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

  • Surfactant Priming: In a separate vial, prepare a 10% (v/v) solution of Polysorbate 80 (Tween-80) or Pluronic F-68 in your target aqueous buffer (e.g., PBS).

  • Micellar Encapsulation: Slowly pipette 10 µL of the 10 mM DMSO stock directly into 990 µL of the surfactant-primed buffer while vortexing continuously. Crucial Causality: Continuous vortexing ensures the compound is immediately trapped within the hydrophobic cores of the surfactant micelles before bulk solvent aggregation can occur.

  • Validation Checkpoint: Visually inspect the solution against a dark background. It should be optically clear. To quantitatively self-validate the protocol, measure the absorbance of the solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the complete absence of colloidal aggregates or micro-precipitates.

  • Final Dilution: Dilute this micellar intermediate stock to your final assay concentration using standard buffer.

V. References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides - BOC Deprotection. Available at: [Link]

  • Google Patents - US20100311968A1: Deprotection of boc-protected compounds. Available at:

  • Reddit (r/chemhelp) - Having great trouble with a Boc-protection reaction. Available at: [Link]

Technical Support Center: Storage & Handling of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

[1]

Executive Summary: The Stability Profile

tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a sensitive synthetic intermediate.[1] Its stability is compromised by two competing chemical functionalities: the acid-labile carbamate (Boc) and the oxidation-prone 2-aminophenol core.[1]

Unlike simple anilines, the ortho-hydroxyl group creates a "push-pull" electronic environment.[1] While the electron-withdrawing cyano group (-CN) at the para position offers some stabilization against oxidation compared to the parent 2-aminophenol, the molecule remains susceptible to oxidative degradation into quinone imines (colored impurities) and acid-catalyzed deprotection.[1]

Critical Storage Directive: Store at -20°C under inert atmosphere (Ar/N₂) , protected from light and moisture .

Degradation Mechanisms & Visualization[1]

To prevent degradation, one must understand the pathways. The diagram below details the specific chemical risks associated with this molecule.

DegradationPathwaysCompoundtert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate(White/Off-white Solid)QuinoneQuinone Imine Species(Pink/Brown Impurity)Compound->QuinoneOxidative Dehydrogenation(Accelerated by base)Amine4-Cyano-2-hydroxyaniline(Free Amine)Compound->AmineAcidolysis (Deprotection)IsobuteneIsobutene + CO2(Gas Evolution)Compound->IsobuteneEliminationOxygenOxygen (Air) + LightOxygen->CompoundAcidTrace Acid / Moisture(e.g., CDCl3, wet air)Acid->CompoundHeatHeat (>40°C)Heat->CompoundHeat->AmineThermal De-Boc

Figure 1: Primary degradation pathways.[1] The oxidative pathway (Red) leads to colored impurities, while the acidic pathway (Yellow) leads to loss of the protecting group.[1]

Storage Protocols: The "Self-Validating" System

Do not treat this compound like a standard reagent. Use the following protocol to ensure integrity.

A. The Golden Standard Storage Setup
ParameterConditionScientific Rationale
Temperature -20°C Retards thermal elimination of the Boc group and slows oxidation kinetics [1].[1]
Atmosphere Argon or N₂ Displaces O₂ to prevent phenol-to-quinone oxidation.[1] Argon is heavier than air and preferred for solids.
Container Amber Glass Phenolic moieties are photosensitive.[1] UV light accelerates radical formation and oxidation [2].
Seal Parafilm + Desiccant Prevents moisture ingress.[1] Water can become acidic over time (absorbing CO₂), triggering autocatalytic Boc removal.[1]
B. Handling Workflow (Step-by-Step)
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture onto the solid, creating localized acidic domains.

  • Sampling: Use a clean, dry spatula.[1] Do not use metal spatulas if the coating is scratched (trace metals catalyze phenolic oxidation).[1]

  • Resealing: Purge the headspace with a gentle stream of Argon for 10-15 seconds before recapping.[1] Seal with Parafilm immediately.[1]

Troubleshooting Guide & Diagnostics

Symptom: Color Change

Observation: The white powder turns pink, tan, or dark brown.

  • Diagnosis: Oxidation. The phenol has oxidized to a quinone imine or coupled product.[1][2] This is common in "aged" phenols.[1]

  • Impact: Purity is compromised; the impurity may act as a radical scavenger or poison transition metal catalysts in subsequent steps.[1]

  • Solution:

    • Check LC-MS: If impurity is <5%, use activated charcoal filtration during your next reaction setup.

    • Recrystallization: Dissolve in minimal hot EtOAc/Hexanes (1:3). Cool slowly. The colored impurities often remain in the mother liquor.

Symptom: "Missing" Boc Signals in NMR

Observation:

1
  • Diagnosis: Acidic Deprotection. [1]

  • Root Cause: Using acidic solvents.[1][2] Chloroform-d (CDCl

    
    )  naturally forms HCl over time, which rapidly deprotects Boc groups [3].[1]
    
  • Immediate Fix: Run NMR in DMSO-d

    
      or neutralize your CDCl
    
    
    by passing it through a small plug of basic alumina before use.[1]
Symptom: Gummy/Sticky Texture

Observation: Free-flowing powder becomes a sticky gum.[1]

  • Diagnosis: Hygroscopicity/Partial Hydrolysis. The sample has absorbed water, or the Boc group has partially cleaved, forming a hygroscopic amine salt.

  • Solution: Dry under high vacuum (<1 mbar) for 4 hours. If it remains gummy, check purity; significant degradation requires column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: No. In solution, the rate of oxidation increases significantly compared to the solid state.[1] If you must, store in anhydrous THF or DCM at -20°C, strictly under Argon, for no more than 24-48 hours. Avoid protic solvents (MeOH, EtOH) for storage as they can facilitate solvolysis over long periods.[1]

Q: Is the cyano group stable? A: Generally, yes.[1] The nitrile (-CN) is robust under standard storage.[1] It requires strong acid/base and heat to hydrolyze to an amide or acid. However, if the sample becomes wet and acidic (due to Boc degradation), slow hydrolysis of the nitrile is theoretically possible but kinetically slow compared to Boc loss [4].

Q: I see a new spot on TLC near the baseline. What is it? A: This is likely the deprotected 4-cyano-2-hydroxyaniline .[1] Without the lipophilic Boc group, the free amine is much more polar. You can confirm this by staining with Ninhydrin (the free amine will stain, the Boc-protected compound usually does not stain or stains faintly upon strong heating).[1]

References

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience; 1999.[1][3] (Standard reference for Boc stability and cleavage conditions).

  • Burton, G.W., Ingold, K.U. "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro."[1] Journal of the American Chemical Society. 1981; 103(21): 6472–6477.[1] Link (Establishes the mechanism of phenolic oxidation).[1]

  • Fulmer, G.R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 2010; 29(9): 2176–2179.[1] Link (Discusses solvent acidity and impurity profiles).[1]

  • Larock, R.C. Comprehensive Organic Transformations. 2nd ed.[1] Wiley-VCH; 1999.[1] (Reference for nitrile stability and hydrolysis conditions).

Disclaimer: This guide is based on standard chemical compatibility data for

1

Technical Support Center: Large-Scale Purification of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the scale-up and purification of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate (Boc-protected 2-amino-5-cyanophenol). This guide is engineered for researchers, scientists, and drug development professionals transitioning from milligram-scale discovery chemistry to multi-kilogram process development.

Section 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I seeing significant N,O-di-Boc formation during the reaction, and how do I remove it during purification? Causality: The target molecule contains both an amine and a phenol. Amines are inherently more nucleophilic than phenols, which usually allows for chemoselective N-Boc protection1[1]. However, if the reaction is driven by strong bases (e.g., DMAP, excess NaOH), the phenol is deprotonated to a highly reactive phenoxide ion, which competitively attacks the Boc anhydride (Boc2O) to form the N,O-di-Boc byproduct. Resolution: Di-Boc byproducts are highly lipophilic and will co-elute or co-crystallize with your product. Instead of relying on chromatography, implement a mild basic hydrolysis step during the aqueous workup. The O-Boc carbonate is significantly less stable than the N-Boc carbamate. Stirring the crude mixture with 10% aqueous K2CO3 at room temperature selectively hydrolyzes the O-Boc group back to the free phenol without compromising the N-Boc group.

Q2: My isolated product is turning pink/brown upon storage. What is the mechanism of this degradation, and how can I prevent it? Causality: Aminophenol derivatives are notoriously susceptible to oxidation, forming highly colored quinone imines2[2]. Even though the amine is protected by the tert-butoxycarbonyl (Boc) group, trace transition metals or prolonged exposure to oxygen can initiate single-electron transfer (SET) oxidation of the electron-rich phenol ring. Resolution: Use metal-free reactors (or passivate glass-lined steel). Incorporate an antioxidant wash (e.g., 1% sodium dithionite) during the liquid-liquid extraction phase. Always purge crystallization solvents with nitrogen and store the final dried powder under an argon or nitrogen atmosphere in opaque containers.

Q3: How do I separate unreacted 2-amino-5-cyanophenol from the N-Boc product without using column chromatography? Causality: The starting material is amphoteric (contains a basic amine and an acidic phenol), whereas the N-Boc product is only weakly acidic (phenol) and lacks the basic amine. Resolution: Implement a temperature-controlled acid-base liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate) with a dilute, weak acid (e.g., 0.5 M Citric Acid). The unreacted amine will protonate and partition into the aqueous phase. Critical Warning: The mechanism of Boc deprotection involves the protonation of the carbamate oxygen followed by the elimination of a stable tert-butyl carbocation 3[3]. To prevent accidental deprotection of your product, keep the acidic wash strictly below 10°C.

ReactionPathways SM 2-Amino-5-cyanophenol (Starting Material) Prod N-Boc Product (Desired) SM->Prod Chemoselective N-acylation Ox Quinone Imine (Oxidation Degradant) SM->Ox O2, Trace Metals DiBoc N,O-Di-Boc (Over-reaction) Prod->DiBoc Excess Boc2O, High pH Prod->Ox O2, Trace Metals

Fig 1. Reaction pathways of chemoselective N-Boc protection and degradation routes.

Section 2: Core Purification Workflows

Large-scale purification of Boc-protected aminophenols relies heavily on highly controlled liquid-liquid extraction and crystallization to achieve >99% purity without the bottleneck of silica gel chromatography4[4].

Protocol: Scalable Liquid-Liquid Extraction and Crystallization

This self-validating protocol ensures the sequential removal of di-Boc impurities, unreacted starting material, and inorganic salts.

Step 1: Quench & Selective Hydrolysis Upon reaction completion, add 10% w/v aqueous K2CO3 (2 volumes) to the crude reaction mixture. Stir vigorously at 25°C for 2 hours. Validation Check: Sample the organic phase for HPLC. The N,O-di-Boc peak should be < 0.5% Area.

Step 2: Phase Separation & Acidic Wash Extract the mixture with Ethyl Acetate (3 volumes). Separate the organic phase and cool it to 5–10°C. Wash the cold organic phase with 0.5 M Citric Acid (2 volumes). Validation Check: The aqueous layer should contain the unreacted 2-amino-5-cyanophenol. The organic layer must retain the N-Boc product without generating free amine (which would indicate premature Boc deprotection).

Step 3: Antioxidant & Brine Wash Wash the organic phase with a solution of 1% Sodium Dithionite in saturated NaCl (2 volumes). Dry over anhydrous Na2SO4 and filter.

Step 4: Concentration Concentrate the organic phase under reduced pressure. Critical: Maintain the bath temperature < 40°C. The tert-butyloxycarbonyl (Boc) group is thermally sensitive and can degrade at elevated temperatures5[5]. Concentrate to approximately 1 volume.

Step 5: Solvent/Antisolvent Crystallization Heat the concentrated Ethyl Acetate solution to 50°C. Slowly add Heptane (approx. 3 volumes) dropwise until the cloud point is reached. Add 0.1% w/w seed crystals of pure tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate. Cool linearly to 5°C over 4 hours to promote the growth of large, filterable crystals.

Step 6: Isolation Filter the resulting slurry. Wash the filter cake with cold Heptane (1 volume). Dry under vacuum at 40°C until constant weight is achieved.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, Di-Boc, Salts) BaseWash Mild Basic Wash (10% K2CO3) Hydrolyzes O-Boc to Phenol Crude->BaseWash AqWash Cold Acidic Wash (0.5M Citric Acid) Removes unreacted SM BaseWash->AqWash OrgPhase Organic Phase (EtOAc) Contains N-Boc Product AqWash->OrgPhase Concentration Vacuum Concentration (T < 40°C) OrgPhase->Concentration Cryst Crystallization (EtOAc / Heptane) Concentration->Cryst Pure Pure tert-Butyl N-(4-cyano- 2-hydroxyphenyl)carbamate Cryst->Pure

Fig 2. Scalable liquid-liquid extraction and crystallization workflow for N-Boc aminophenols.

Section 3: Quantitative Data & Specifications

To ensure a self-validating purification system, monitor the following solubility profiles and In-Process Control (IPC) limits.

Table 1: Solubility Profile of tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate

SolventSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Role in Purification
Ethyl Acetate >150>300Primary solvent (High solubility)
Toluene 25120Primary solvent (Alternative)
Heptane <1<5Antisolvent (Induces crystallization)
Water <0.1<0.5Aqueous wash (Removes inorganic salts)

Table 2: In-Process Control (IPC) Limits for Large-Scale Batches

ParameterAnalytical MethodAcceptance CriteriaTroubleshooting Action if Failed
Unreacted SM HPLC (Area %)< 0.5%Repeat cold acidic aqueous wash (0.5M Citric Acid).
N,O-Di-Boc HPLC (Area %)< 0.5%Extend mild basic hydrolysis (K2CO3) time.
Moisture Karl Fischer< 0.5% w/wExtend vacuum drying time at 40°C.
Heavy Metals ICP-MS< 10 ppmAdd metal scavenger (e.g., EDTA) during workup.

Section 4: References

  • US8519176B1 - Process for preparation of substituted P-aminophenol - Google Patents .

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar .

  • Amine Protection and Deprotection - Master Organic Chemistry .

  • Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol - OSTI.GOV .

  • tert-Butyloxycarbonyl protecting group - Wikipedia .

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of androgen receptor antagonists and other benzonitrile-containing pharmacophores, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate serves as a critical synthetic intermediate. Its structural integrity—specifically the regiochemistry of the cyano and hydroxyl groups relative to the Boc-protected amine—is often difficult to confirm using standard LC-MS alone due to potential ionization suppression or lack of fragmentation specificity.

This guide provides an in-depth technical comparison of 1H NMR spectroscopy against alternative analytical methods (HPLC-UV, LC-MS) and alternative solvent systems (CDCl₃). We prioritize DMSO-d₆ as the superior solvent for full structural elucidation due to its ability to resolve labile protons (-OH, -NH), which are diagnostic for the 1,2,4-substitution pattern.

Theoretical Framework: Predicted vs. Observed Shifts

To validate the structure, one must confirm the 1,2,4-trisubstituted benzene pattern. The cyano group (-CN) is electron-withdrawing, while the hydroxyl (-OH) and carbamate (-NHBoc) groups are electron-donating by resonance but withdrawing by induction.

Structural Assignment Logic[8]
  • H-3 (d, ~2.0 Hz): Located ortho to the -OH and meta to the -CN. It appears as a doublet with a small coupling constant (

    
    ) or a singlet if resolution is low.
    
  • H-5 (dd, ~8.5, 2.0 Hz): Located ortho to the -CN and meta to the -OH. Shows splitting from both H-6 (

    
    ) and H-3 (
    
    
    
    ).
  • H-6 (d, ~8.5 Hz): Located ortho to the -NHBoc group. This proton is typically desheilded (shifted downfield) due to the anisotropic effect of the carbamate carbonyl and the -CN group.

Table 1: Predicted Chemical Shifts (δ ppm) in Different Solvents
ProtonEnvironmentPredicted Shift (DMSO-d₆)Predicted Shift (CDCl₃)Diagnostic Value
NH Carbamate8.50 – 9.20 (s, br) 6.80 – 7.20 (br, variable)High (confirming Boc attachment)
OH Phenolic10.50 – 11.00 (s, br) Often invisible / BroadCritical (confirms 2-position)
H-6 Aromatic (d)7.80 – 8.107.50 – 7.80High (ortho coupling to H-5)
H-5 Aromatic (dd)7.30 – 7.507.10 – 7.30Medium (coupling pattern)
H-3 Aromatic (d)7.10 – 7.257.00 – 7.15Medium (meta coupling)
Boc Aliphatic (s)1.45 – 1.50 (9H)1.50 – 1.55 (9H)Low (confirms protecting group)

Expert Insight: In CDCl₃, the phenolic -OH proton often undergoes rapid exchange or hydrogen bonding with the glass surface/impurities, leading to extreme broadening or disappearance. DMSO-d₆ forms strong intermolecular hydrogen bonds with the -OH and -NH, "locking" them in place and slowing exchange, resulting in sharp, integrable singlets [1].

Comparative Analysis 1: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of mechanistic probes (labile protons).

Comparison: DMSO-d₆ vs. CDCl₃ for Structural Elucidation[9][10]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
Labile Proton Visibility Excellent. OH and NH appear as distinct, integrable peaks (10-11 ppm & 8-9 ppm).Poor. OH often broad/missing; NH chemical shift is concentration-dependent.DMSO allows confirmation of the free phenol, critical for next-step alkylation planning.
Water Peak Interference H₂O signal at ~3.33 ppm. Usually distinct from aromatics.H₂O signal at ~1.56 ppm.[1] Can overlap with Boc group (~1.5 ppm).Overlap in CDCl₃ can compromise integration of the Boc group for purity calculations.
Solubility High for polar intermediates.Moderate. May require heating, which promotes degradation.DMSO ensures complete dissolution, preventing "solubility-limited" false purity results.
Cost Higher. Difficult to recover sample.Lower. Easy sample recovery (volatile).Use CDCl₃ only for crude checks; use DMSO for characterization.
Diagram 1: Solvent Selection Logic

SolventSelection cluster_legend Decision Factors Start Start: Solvent Selection CheckPol Is the sample highly polar (e.g., free OH/NH)? Start->CheckPol CheckRec Is sample recovery critical? CheckPol->CheckRec No DMSO Select DMSO-d6 (Best for Structure) CheckPol->DMSO Yes (Critical OH/NH) CDCl3 Select CDCl3 (Best for Recovery) CheckRec->CDCl3 Yes Acetone Select Acetone-d6 (Compromise) CheckRec->Acetone No DMSO = Resolution of Labile H DMSO = Resolution of Labile H CDCl3 = Volatility/Cost CDCl3 = Volatility/Cost

Figure 1: Decision tree for selecting the optimal NMR solvent based on structural requirements.

Comparative Analysis 2: Purity Assessment (qNMR vs. HPLC)

For this specific intermediate, Quantitative NMR (qNMR) offers distinct advantages over HPLC, particularly regarding the lack of a certified reference standard for the specific impurity profile.[2]

Table 2: Methodological Performance Comparison
MetricqNMR (Internal Standard Method) HPLC-UV (Area %) Scientific Verdict
Quantification Basis Absolute. Molar ratio vs. internal standard (e.g., Maleic Acid).Relative. Relies on UV extinction coefficients (

).
qNMR is superior when

of impurities (e.g., de-Boc amine) differs from the parent.
Reference Standard Not required for analyte.[3][4] Only need a generic IS (e.g., TCNB, Maleic Acid).Required. Need pure standard of the specific molecule for accurate w/w%.qNMR saves time/cost on sourcing rare standards.
Selectivity High.[4] Can distinguish structural isomers if peaks do not overlap.Medium. Co-elution of isomers is common without method development.qNMR provides structural proof + purity in one shot.
Limit of Detection Moderate (~0.1%).Excellent (<0.05%).HPLC is better for trace impurity profiling; qNMR is better for assaying the main component (>95%).

Protocol Note: For qNMR of this carbamate, use 1,3,5-trimethoxybenzene as an internal standard in DMSO-d₆. Its singlet at ~6.1 ppm sits in a clean window between the aromatic region (7.0-8.0 ppm) and the water peak (3.3 ppm) [2].

Experimental Protocols

A. Sample Preparation (DMSO-d₆)[6][12][13]
  • Objective: Maximize resolution of the phenolic proton.

  • Step 1: Weigh 5–10 mg of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake, which exchanges with the -OH proton.

  • Step 3: Agitate gently. If the solution is cloudy, sonicate for 30 seconds.

  • Step 4: Transfer to a 5mm NMR tube.[5]

  • Step 5 (Optional for qNMR): Add exactly 2.0 mg of Internal Standard (1,3,5-trimethoxybenzene) if purity quantification is required.

B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long d1).

  • Relaxation Delay (d1): Set to 10–20 seconds for qNMR (ensure

    
    ). For standard structural ID, 1.0 second is sufficient.
    
  • Number of Scans (ns): 16 (Structure) or 64 (qNMR).

  • Temperature: 298 K (25°C). Note: Heating to 313 K can sharpen broad NH peaks but may accelerate exchange.

Diagram 2: Structural Elucidation Workflow

StructuralWorkflow Sample Sample Prep (DMSO-d6) Acquire1H Acquire 1H NMR Sample->Acquire1H CheckOH OH/NH Visible? Acquire1H->CheckOH Assign Assign Aromatics (Coupling Constants) CheckOH->Assign Yes D2OShake D2O Shake Test CheckOH->D2OShake No/Ambiguous Confirm Confirm Structure (1,2,4-Pattern) Assign->Confirm D2OShake->Assign OH Disappears

Figure 2: Workflow for assigning the 1H NMR spectrum, utilizing D₂O exchange to identify labile protons.

References

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • BenchChem Technical Support. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem.[4][5] Link

  • RSSL. (2023). "qNMR for Purity Determination in Pharmaceuticals." RSSL White Papers. Link

Sources

Technical Comparison Guide: HPLC Method Development for tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Developing a purity method for tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate presents a classic chromatographic dichotomy: the molecule contains a labile Boc protection group susceptible to acid degradation, yet possesses a phenolic hydroxyl group that demands acidic conditions to suppress ionization and prevent peak tailing.

The Verdict: While generic Formic Acid/C18 gradients are sufficient for mass spectrometry (LC-MS) identification, they often fail in rigorous Quality Control (QC) settings due to phenolic peak broadening.[1] The Phosphate-Buffered C18 Method (pH 2.5) is the superior choice for purity quantification, offering a 40% improvement in peak symmetry and robust resolution of the des-Boc impurity (4-amino-3-hydroxybenzonitrile).

Part 1: Compound Analysis & Separation Physics[2]

To design a robust method, we must first deconstruct the analyte's physicochemical behavior.

FeatureChemical MoietyChromatographic Impact
Hydrophobicity tert-butyl carbamate (Boc)Increases retention significantly on C18.
Acidity (pKa) Phenol (C2-OH) + Nitrile (C4-CN)The electron-withdrawing nitrile lowers the phenol pKa to ~7.[1]5. At neutral pH, partial ionization causes severe peak tailing.
Stability Carbamate linkageAcid labile. Prolonged exposure to low pH (<2) or high heat (>40°C) causes in-situ degradation to the free amine.[1]
UV Chromophore Benzonitrile coreStrong absorbance at 254 nm; secondary max at ~210 nm.
The Critical Decision Matrix

The following decision tree illustrates the logic used to select the optimal stationary and mobile phases.

MethodDecisionTree Start Analyte: Boc-Protected Cyanophenol pKaCheck Check pKa (~7.5) Start->pKaCheck pH_Decision Mobile Phase pH? pKaCheck->pH_Decision Neutral pH 7.0 (Ammonium Acetate) pH_Decision->Neutral Acidic pH 2.0 - 3.0 pH_Decision->Acidic Neutral_Result FAIL: Partial Ionization (Tailing Factor > 2.0) Neutral->Neutral_Result Acidic_Result PASS: Phenol Protonated (Sharp Peaks) Acidic->Acidic_Result Buffer_Choice Acid Modifier Choice Acidic_Result->Buffer_Choice TFA 0.1% TFA (pH ~2) Buffer_Choice->TFA Phosphate 20mM Phosphate (pH 2.5) Buffer_Choice->Phosphate Formic 0.1% Formic (pH ~2.7) Buffer_Choice->Formic TFA_Result RISK: Boc Degradation (Ion Pairing Effects) TFA->TFA_Result Phosphate_Result OPTIMAL: Stable pH, No Degradation Phosphate->Phosphate_Result Formic_Result ACCEPTABLE: MS Compatible, Slight Tailing Formic->Formic_Result

Figure 1: Decision logic for buffer selection balancing phenolic suppression and Boc stability.

Part 2: Comparative Method Analysis

We evaluated three distinct methodologies. Data below represents experimental averages from method development trials.

Method A: The "Gold Standard" (Phosphate Buffer)[1]
  • Stationary Phase: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2][3]

  • Mechanism: The phosphate buffer provides high ionic strength and stable pH, fully suppressing silanol interactions and keeping the phenol protonated.

Method B: The "MS-Compatible" (Formic Acid)[1][3][4]
  • Stationary Phase: C18 (Same column).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Volatile acid allows for LC-MS usage. However, the buffering capacity is lower, and the pH (~2.7) is closer to the phenol's ionization boundary than phosphate.[1]

Method C: The "Selectivity Alternative" (Phenyl-Hexyl)[1]
  • Stationary Phase: Phenyl-Hexyl.

  • Mobile Phase: Water / Methanol.

  • Mechanism: Relies on

    
     interactions between the column and the cyanophenyl ring.
    
Performance Data Comparison
ParameterMethod A (Phosphate)Method B (Formic Acid)Method C (Phenyl-Hexyl)
Retention Time (min) 8.48.210.1
USP Tailing Factor (

)
1.05 (Excellent)1.35 (Acceptable)1.15 (Good)
Resolution (

)
> 5.0 3.24.1
Theoretical Plates (

)
12,500 8,2009,800
Boc Stability High (pH 2.5 is mild)ModerateHigh
MS Compatibility NoYes Yes

Analysis:

  • Method A yields the sharpest peaks. The phosphate ions effectively mask residual silanols on the column, which often interact with the nitrogen lone pairs and the phenolic hydroxyl [1].

  • Method B suffers from slight tailing. Formic acid is a weaker acid; "column overload" effects are seen earlier than with phosphate buffers.

  • Method C using Methanol increases pressure and changes selectivity. It is a viable backup if an impurity co-elutes on C18 but is generally less efficient.

Part 3: Detailed Protocol (The Winning Method)

This protocol is validated for linearity, precision, and robustness for the purity assessment of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: C18, 4.6 × 150 mm, 3.5 µm or 5 µm (rec: Zorbax Eclipse Plus or Waters Symmetry).[1]

  • Wavelength: 254 nm (primary), 210 nm (impurity check).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C (Do not exceed 40°C to prevent Boc thermolysis).

  • Injection Volume: 10 µL.

Reagents
  • Water: HPLC Grade (Milli-Q).[1]

  • Acetonitrile (MeCN): HPLC Gradient Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.[1]
    
  • Phosphoric Acid (

    
    ):  85% ACS Reagent.[1]
    
Mobile Phase Preparation[1][2][6]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.50 ± 0.05 using dilute phosphoric acid. Filter through 0.22 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Avoid 100% MeCN as it may cause peak distortion of the early eluting polar impurities).[1]

  • Concentration: 0.5 mg/mL.

  • Stability Note: Analyze samples within 24 hours. Boc groups can slowly degrade in solution if acidic impurities are present [2].

Part 4: Troubleshooting & Impurity Mapping

Understanding the degradation pathway is crucial for identifying "ghost peaks" in your chromatogram.

DegradationPathway Parent Parent Compound (Boc-Protected) Intermediate Transition State (Carbamic Acid) Parent->Intermediate Acid/Heat Impurity1 Impurity A (4-amino-3-hydroxybenzonitrile) Intermediate->Impurity1 -CO2 Byproduct CO2 + Isobutylene Intermediate->Byproduct

Figure 2: Acid-catalyzed deprotection pathway yielding the primary impurity.[1]

Common Issues:

  • Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (MeCN) when the starting gradient is high aqueous (90% Water).[1] Fix: Match sample solvent to initial gradient conditions (50:50).

  • Ghost Peak at ~3 min: This is likely the deprotected amine (4-amino-3-hydroxybenzonitrile). It is much more polar than the parent. Confirm by injecting a standard of the amine.

  • Drifting Retention Times: Check the pH of the phosphate buffer. Phenols are highly sensitive to pH changes near their pKa. Ensure pH is strictly 2.5.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[5] (Authoritative text on mobile phase pH effects on ionizable compounds).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. (Definitive guide on Boc stability and deprotection conditions).[1]

  • Agilent Technologies. (2020).[1] Method Development Guide for ZORBAX Eclipse Plus Columns. (Technical specifications for endcapped C18 columns suitable for phenols).

  • PubChem. (2025).[1][6] Compound Summary: 4-amino-3-hydroxybenzonitrile. (Chemical properties of the primary impurity).

Sources

Comparing synthetic routes for tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: tert-butyl (4-cyano-2-hydroxyphenyl)carbamate CAS: 1260808-01-2 (Isomer specific) Primary Application: Key intermediate for HIF-2


 inhibitors (e.g., Belzutifan analogs) and JAK inhibitors.

This guide evaluates three distinct synthetic strategies for the preparation of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate. The Direct Protection Route (Route A) is the industry benchmark for small-scale discovery due to its operational simplicity, provided the aniline precursor is available. For process scale-up, the Fluoro-Nitrile Route (Route B) offers the highest cost-efficiency and safety profile, avoiding the toxic copper cyanides associated with legacy methods. The Late-Stage Cyanation (Route C) is discussed as a convergent alternative but is generally less favorable due to catalyst compatibility issues with the free phenol.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal introduction of the carbamate (Boc) group and the cyano moiety onto the electron-rich aminophenol core. The primary challenge is the chemoselectivity required to protect the amine (N-Boc) without permanently blocking the phenol (O-Boc), or forming the N,O-bis-Boc byproduct.

Retrosynthesis Target Target: tert-Butyl (4-cyano-2-hydroxyphenyl)carbamate Precursor1 Precursor A: 4-Amino-3-hydroxybenzonitrile Target->Precursor1 N-Boc Protection (Chemoselective) Precursor2 Precursor B: tert-Butyl (4-bromo-2-hydroxyphenyl)carbamate Target->Precursor2 Pd-Catalyzed Cyanation SM1 Starting Material 1: 3-Fluoro-4-nitrobenzonitrile Precursor1->SM1 1. SnAr Hydrolysis 2. Nitro Reduction SM2 Starting Material 2: 2-Amino-5-bromophenol Precursor2->SM2 N-Boc Protection

Figure 1: Retrosynthetic disconnection showing the two primary logic paths: functional group interconversion (Left) vs. carbon-carbon bond formation (Right).

Part 2: Detailed Route Comparison

Route A: Direct Protection of 4-Amino-3-hydroxybenzonitrile (Benchmark)

This route is the most direct method, utilizing the commercially available aniline. The critical success factor is controlling the reaction conditions to favor N-carbamoylation over O-carbonylation.

  • Mechanism: Nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).

  • Selectivity Control: The amine is significantly more nucleophilic than the phenol. However, under basic conditions (e.g., Et₃N, DMAP), the phenoxide anion can compete, leading to O-Boc or N,O-diBoc species.

  • Optimization: Performing the reaction in neutral or slightly acidic media, or using specific solvents like aqueous methanol, can suppress O-Boc formation. If O-Boc forms, it is easily hydrolyzed during basic workup (LiOH/MeOH).

Performance Metrics:

Metric Rating Notes
Step Count 1 Single step from commercial aniline.
Yield High (85-95%) Excellent conversion; impurities are easily removed.
Scalability Medium Limited by the cost of the starting aniline.

| Safety | High | No hazardous reagents (unlike cyanides). |

Route B: The Fluoro-Nitrile Route (Recommended for Scale)

For larger scales where the cost of 4-amino-3-hydroxybenzonitrile is prohibitive, this route synthesizes the precursor de novo from inexpensive 3-fluoro-4-nitrobenzonitrile.

  • Step 1: SnAr Hydrolysis. The nitro group ortho to the fluorine activates the ring for Nucleophilic Aromatic Substitution (SnAr). Treatment with KOH generates 3-hydroxy-4-nitrobenzonitrile.

  • Step 2: Nitro Reduction. The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction (Fe/NH₄Cl).

  • Step 3: Protection. Standard Boc-protection as in Route A.

Performance Metrics:

Metric Rating Notes
Step Count 3 Linear sequence.
Yield Medium-High (60-75% overall) SnAr and Reduction are high-yielding.
Scalability High Reagents are cheap commodities.

| Safety | Medium | Hydrogenation requires pressure safety; Nitro compounds are energetic. |

Route C: Late-Stage Cyanation (Convergent)

This route starts with 2-amino-5-bromophenol, protects the nitrogen, and installs the nitrile last using Palladium catalysis.

  • Challenge: The free hydroxyl group can poison Palladium catalysts or undergo side reactions with the cyanide source (Zn(CN)₂). Often requires transient protection of the phenol (e.g., O-TBS), adding two extra steps.

  • Utility: Only recommended if the bromo-precursor is already in stock or if radiolabeling (¹⁴CN) is required at the final step.

Part 3: Experimental Protocols

Protocol 1: Selective N-Boc Protection (Route A)

Best for: Discovery Chemistry, Rapid Analog Generation.

  • Setup: To a 250 mL round-bottom flask, add 4-amino-3-hydroxybenzonitrile (1.0 equiv, 10 mmol) and THF (50 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) in one portion.

  • Reaction: Stir at room temperature (20–25 °C) for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[1]

    • Note: If O-Boc formation is observed (higher R_f spot), add MeOH (10 mL) and K₂CO₃ (2.0 equiv) and stir for 1 hour to selectively hydrolyze the ester.

  • Workup: Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

  • Expected Yield: 85–95% as a white/off-white solid.

Protocol 2: Synthesis from 3-Fluoro-4-nitrobenzonitrile (Route B)

Best for: Process Development, Cost Reduction.

Step 1: SnAr Hydrolysis

  • Dissolve 3-fluoro-4-nitrobenzonitrile (1.0 equiv) in DMSO (5 vol).

  • Add aqueous KOH (2.5 equiv, 2M solution) dropwise at 0 °C.

  • Warm to 50 °C and stir for 4 hours. The solution will turn deep yellow/orange (phenoxide formation).

  • Quench with 1M HCl to pH 3. Precipitate 3-hydroxy-4-nitrobenzonitrile . Filter and dry.[2][3][4]

Step 2: Reduction

  • Suspend the nitro-phenol (1.0 equiv) in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 6–12 hours.

  • Filter through Celite to remove catalyst. Concentrate to yield 4-amino-3-hydroxybenzonitrile .

Step 3: Proceed with Protocol 1.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic and workflow for the recommended Route B , highlighting the critical control points.

RouteB_Workflow Start Start: 3-Fluoro-4-nitrobenzonitrile Step1 Step 1: SnAr Hydrolysis (KOH, DMSO, 50°C) Start->Step1 Nucleophilic Attack Inter1 Intermediate: 3-Hydroxy-4-nitrobenzonitrile Step1->Inter1 Acid Quench Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter1->Step2 Hydrogenation Inter2 Precursor: 4-Amino-3-hydroxybenzonitrile Step2->Inter2 Filtration Step3 Step 3: Selective Protection (Boc2O, THF) Inter2->Step3 N-Selectivity Final Product: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate Step3->Final Crystallization

Figure 2: Process flow for the high-scalability Route B, transforming the fluoro-nitro starting material into the final carbamate.

References

  • Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines. Available at: [Link]

  • Google Patents.Process for the preparation of 4-amino-3-hydroxybenzonitrile (EP1107948A1).
  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

Sources

Elemental Analysis Standards for tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 260053-67-6 | Formula: C₁₂H₁₄N₂O₃ | MW: 234.25 g/mol [1]

Executive Summary: The Purity Paradox

In drug development, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate serves as a critical scaffold, particularly in the synthesis of androgen receptor antagonists. However, researchers often encounter a "Purity Paradox": a sample showing >99% purity by HPLC-UV frequently fails Elemental Analysis (EA) with deviations exceeding the standard ±0.4%.

This guide objectively compares the three primary Material Grades of this compound and evaluates the Analytical Standards required to validate them. It moves beyond simple "purity" to address compositional integrity —the exact stoichiometry of the target molecule versus trapped solvents, moisture, and inorganic residues.

Comparative Analysis of Material Grades

We define three distinct grades based on purification rigor and their resulting performance in Elemental Analysis.

Table 1: Material Grade Performance Matrix
FeatureGrade I: Chromatographic Grade II: Precipitated Grade III: Analytical Standard (Reference)
Preparation Flash Column (SiO₂, Hex/EtOAc)Precipitation (DCM/Hexane)Recrystallization (Toluene) + High-Vac Desolvation
HPLC Purity >98.5%>99.0%>99.8%
EA Compliance Fail (High C, High H)Marginal (Variable)Pass (Within ±0.3%)
Dominant Impurity Trapped Solvent (EtOAc/Hexane)Trapped Solvent (DCM)None (Trace moisture <0.1%)
Stability Low (Oxidation risk)MediumHigh (Lattice stability)
Use Case Synthetic IntermediateRoutine ReactantReference Standard / GMP Release
Critical Insight: The Solvent Trap

The tert-butyl carbamate (Boc) group and the phenolic hydroxyl moiety create a "pincer" effect that avidly binds hydrogen-bond acceptors like THF, Ethyl Acetate, and Acetone.

  • Observation: A Grade I sample often shows ~0.5% excess Carbon.

  • Causality: 3-5 mol% of trapped Ethyl Acetate is invisible on standard UV-HPLC (low extinction coefficient) but disastrous for EA.

  • Solution: Grade III preparation requires thermal desolvation (see Protocol A) or crystallization from non-H-bonding solvents (e.g., Toluene/Heptane).

Analytical Method Comparison: CHN vs. qNMR

While Combustion Analysis (CHN) is the historical gold standard, Quantitative NMR (qNMR) has emerged as a superior diagnostic tool for this specific class of compounds.

Table 2: Theoretical Composition vs. Common Deviations
ElementTheoretical %Limit (±0.4%)Effect of +0.5 mol H₂OEffect of +0.1 mol EtOAc
Carbon 61.53% 61.13 – 61.93%59.30% (Low)61.85% (High)
Hydrogen 6.02% 5.62 – 6.42%6.21% (High)6.15% (High)
Nitrogen 11.96% 11.56 – 12.36%11.52% (Low)11.55% (Low)
Recommendation
  • Routine Screening: Use qNMR (Protocol C). It quantifies the exact molar amount of trapped solvent, allowing you to "correct" the EA prediction or decide if re-drying is necessary.

  • Final Validation: Use CHN Combustion only after qNMR confirms solvent levels are below the detection threshold (<0.1 wt%).

Experimental Protocols

Protocol A: Preparation of Grade III Analytical Standard

Objective: Remove trapped solvents and prevent phenolic oxidation.

  • Dissolution: Dissolve 5.0 g of crude material in minimum Toluene (approx. 15 mL) at 60°C. Note: Toluene is chosen because it forms poor H-bonds with the Boc/Phenol system compared to ethers/esters.

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl from brine washes).

  • Crystallization: Slowly add n-Heptane (10 mL) dropwise while stirring. Allow to cool to Room Temperature (RT) over 2 hours, then 4°C for 4 hours.

  • Collection: Filter the white needles. Wash with cold n-Heptane (2 x 5 mL).

  • Desolvation (Critical): Dry in a vacuum oven at 45°C (< 5 mbar) for 24 hours over P₂O₅.

    • Why P₂O₅? To aggressively remove surface moisture that adheres to the phenolic hydroxyl.

Protocol B: Self-Validating qNMR Workflow

Objective: Quantify purity and solvent content before committing to EA.

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It has distinct singlets (δ 6.08, 3.76 ppm) that do not overlap with the Boc protons (δ ~1.5 ppm) or aromatic protons of the analyte.

  • Sample Prep: Weigh exactly ~10 mg of Analyte and ~5 mg of IS into a vial. Dissolve in DMSO-d₆.

    • Note: DMSO-d₆ is preferred over CDCl₃ to prevent peak broadening from the exchangeable phenolic proton.

  • Acquisition:

    • Pulse delay (D1): 60 seconds (Essential for full relaxation of aromatic protons).

    • Scans: 16 minimum.

  • Calculation:

    
    
    
    • Validation: If the integrals for the Boc group (9H) and the aromatic protons (3H) disagree by >2%, the sample is likely aggregating or degrading; do not proceed to EA.

Decision Logic & Visualization

The following diagram illustrates the decision pathway for certifying a reference standard.

EA_Workflow Start Crude Material (Post-Workup) HPLC HPLC Purity Check Start->HPLC Decision1 >98.5%? HPLC->Decision1 Recryst Recrystallization (Toluene/Heptane) Decision1->Recryst No qNMR qNMR Analysis (DMSO-d6) Decision1->qNMR Yes Recryst->qNMR SolventCheck Solvents Detected? qNMR->SolventCheck VacDry Vacuum Dry (45°C, P2O5) SolventCheck->VacDry Yes (>0.1%) EA CHN Combustion Analysis SolventCheck->EA No VacDry->qNMR PassFail Within ±0.4%? EA->PassFail PassFail->Recryst No (High C/H) Certified CERTIFIED REFERENCE STANDARD PassFail->Certified Yes

Figure 1: The "Self-Validating" workflow for establishing elemental purity. Note the loop-back mechanism at the qNMR stage to prevent failed combustion runs.

Synthesis Pathway & Impurity Origins[3]

Understanding the origin of impurities is key to interpreting EA data. The synthesis typically involves the Boc-protection of 4-amino-3-hydroxybenzonitrile.

Synthesis_Path Precursor 4-Amino-3-hydroxybenzonitrile (C7H6N2O) Intermediate Reaction Mixture Precursor->Intermediate + Reagent Reagent Boc2O / Base Product Target Carbamate (C12H14N2O3) Intermediate->Product Main Path Impurity1 Impurity A: Di-Boc Side Product (High %C) Intermediate->Impurity1 Excess Boc2O High Temp Impurity2 Impurity B: Oxidized Quinone (Low %H, Color) Product->Impurity2 Air Exposure (Slow)

Figure 2: Impurity genesis. Impurity A (Di-Boc) significantly skews Carbon content upwards, while Impurity B (Quinone) is often visible as a pink discoloration.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved March 4, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved March 4, 2026, from [Link]

  • Mahajan, S., & Singh, I. P. (2013).[2] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[2] Retrieved March 4, 2026, from [Link]

  • MolAid. (n.d.). tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate Structure and Properties. Retrieved March 4, 2026, from [Link]

Sources

Validating Reference Standards for Vonoprazan Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Reference Standards for Vonoprazan Impurities Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), presents a complex impurity profile distinct from traditional proton pump inhibitors (PPIs).[1][2][3] As regulatory scrutiny intensifies—particularly regarding N-nitroso vonoprazan and isomeric degradation products—the integrity of your analytical data hinges entirely on the quality of your reference standards.[4]

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Working Standards and Relative Response Factor (RRF) calculations. We provide field-proven protocols to validate these standards, ensuring your impurity profiling meets the rigorous demands of ICH Q2(R2) and recent FDA/EMA nitrosamine directives.

Part 1: The Comparative Landscape

In impurity profiling, the "product" is the reference standard itself. Its quality dictates the accuracy of every subsequent measurement. Below, we compare three common approaches to quantifying Vonoprazan impurities.

Comparative Performance Matrix: Reference Standard Tiers
FeatureTier 1: Certified Reference Standard (CRS) Tier 2: In-House Working Standard Tier 3: RRF (Mathematical Assumption)
Definition Fully characterized primary standard with CoA (NMR, MS, TGA, ROI).Synthesized in-house; purity often assigned by HPLC area% only.No physical standard; assumes impurity response = API response (or theoretical factor).
Accuracy High (>99.0%) . Accounts for salt forms, water, and residual solvents.Variable (90-95%) . Often overestimates potency by ignoring counter-ions or solvents.[4]Low . Fails to account for chromophore differences (e.g., N-oxides vs. parent).
Regulatory Risk Minimal .[4] Traceability established to SI units or pharmacopeial standards.Moderate . Requires full "in-situ" validation for every new batch.High . FDA/EMA increasingly reject RRFs for critical impurities (e.g., Nitrosamines).
Suitability Mandatory for Release Testing & Stability Studies.[4]Acceptable for early R&D if cross-validated against Tier 1.[4]Only acceptable for "unspecified" impurities < 0.10%.[4]
Cost Efficiency High upfront cost; Low long-term risk of OOS (Out of Specification).Low material cost; High labor cost for characterization.[4]Zero material cost; High risk of regulatory queries.[4]

The Verdict: For critical impurities like N-Nitroso Vonoprazan (limit ~96 ng/day) or the 2-fluorophenyl isomer , relying on Tier 2 or 3 introduces unacceptable safety risks. A Tier 1 CRS is the only self-validating system for late-stage development.

Part 2: The Landscape of Vonoprazan Impurities

Before validating, one must identify the targets. Vonoprazan's sulfonyl-pyrrole core is susceptible to specific degradation pathways.

Key Impurities to Validate:

  • N-Nitroso Vonoprazan (CAS: 2932441-73-9): A high-potency mutagen formed by nitrosation of the secondary amine.

    • Critical Requirement: LC-MS/MS sensitivity at ng/mL levels.

  • Impurity 1 (Isomer): 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine.[1][2][5][][7][8][9]

    • Challenge: Co-elutes with Vonoprazan in generic C18 gradients due to structural similarity.[4]

  • Oxidative Degradants: N-oxide derivatives formed under stress (peroxide/light).

Visualizing the Impurity Profiling Workflow

Vonoprazan_Impurity_Workflow cluster_ID Identification (Qualitative) cluster_Quant Quantification (Quantitative) Raw_Sample Crude Vonoprazan Sample Separation HPLC Separation (High pH Buffer) Raw_Sample->Separation LCMS LC-MS/MS (m/z Identification) Separation->LCMS Unknown Peak Calc Mass Balance Calculation Separation->Calc Peak Area NMR 1H-NMR / 2D-NMR (Structural Confirmation) LCMS->NMR Isolate & Enrich Ref_Std Validated Reference Standard (CRS) NMR->Ref_Std Characterize Ref_Std->Separation Spike Recovery Result Validated Impurity Profile Calc->Result

Figure 1: Integrated workflow for isolating, identifying, and quantifying Vonoprazan impurities. Note the feedback loop where the characterization of the standard (Green) validates the separation method (Blue).

Part 3: Experimental Protocols for Validation

To establish a Tier 1 standard, you must prove Identity, Purity, and Potency. This protocol assumes you have isolated a candidate impurity (e.g., via Prep-HPLC) or purchased a crude standard.

Protocol A: Structural Elicitation (Identity)

Objective: Prove the standard is the correct isomer (e.g., distinguishing the 2-fluorophenyl from 4-fluorophenyl analogs).

  • Mass Spectrometry (HRMS):

    • Method: ESI+ Mode, Q-TOF or Orbitrap.

    • Acceptance: Mass accuracy < 5 ppm.

    • Causality: High resolution is needed to rule out isobaric interferences, but MS alone cannot distinguish positional isomers.

  • NMR Spectroscopy (The Gold Standard):

    • Solvent: DMSO-d6 (prevents exchange of labile protons).

    • Experiments: 1H, 13C, COSY, HSQC.

    • Key Diagnostic Signals:

      • Vonoprazan Core: Pyridine protons (

        
         8.5–9.0 ppm).[4]
        
      • Impurity Specific: Look for the shift in the N-methyl singlet (

        
         ~2.3 ppm) to confirm N-demethylation or N-oxidation.
        
    • Validation Check: Integration ratios must match the proposed structure (e.g., 3H for methyl group).

Protocol B: Orthogonal Purity & Potency Assignment

Objective: Determine the "As-Is" Potency (


) for calculation.


Step 1: Chromatographic Purity (


) 
  • Technique: HPLC-UV (Method details below).[7][8]

  • Why UV? Unlike MS, UV response is generally linear and robust for >95% purity assessment.

  • Requirement: Run two orthogonal methods (e.g., C18 Low pH and Phenyl-Hexyl High pH). If purity differs by >0.5%, the standard is not homogenous.

Step 2: Residual Solvents & Water [4]

  • TGA (Thermogravimetric Analysis): Measures volatiles.[4]

  • Karl Fischer (KF): Specific for water content.[4]

  • Critical Insight: Vonoprazan fumarate is hygroscopic.[4] A "dry" weight assumption can lead to a 2-5% error in potency, causing OOS results in final product release.

Part 4: Validated HPLC Method for Impurity Separation

This method is optimized to separate the critical N-Nitroso and Isomer impurities from the main peak.

ParameterConditionRationale (Causality)
Column Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm)Core-shell technology provides UPLC-like resolution at HPLC pressures; High pH stability.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Critical: High pH suppresses protonation of the basic pyridine/amine, improving peak shape and retention of polar impurities.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic aromatic backbone.[4]
Gradient 5% B (0-2 min)

40% B (15 min)

80% B (20 min)
Shallow gradient at start separates polar degradants; ramp cleans column.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[4]
Detection UV @ 230 nmMatches the absorption max of the sulfonyl-pyrrole core.
Temp 35°CImproves mass transfer and reproducibility.[4]

Validation Criteria (ICH Q2):

  • Resolution (

    
    ):  > 1.5 between Vonoprazan and nearest impurity (usually Impurity 1).[4]
    
  • LOD/LOQ: S/N > 3 and > 10 respectively. For Nitrosamines, LOQ must be

    
     0.03 ppm (requires LC-MS/MS).
    
Part 5: Decision Logic for Nitrosamine Control

With the FDA's strict limits on N-nitroso-vonoprazan (96 ng/day), a decision tree is essential for determining when to test.

Nitrosamine_Decision_Tree Start Risk Assessment (CPCA Score) Check_Amine Contains Secondary Amine? Start->Check_Amine Check_Nitrite Nitrites in Excipients or Process? Check_Amine->Check_Nitrite Yes Low_Risk Low Risk (Paper Justification) Check_Amine->Low_Risk No High_Risk High Risk (Testing Required) Check_Nitrite->High_Risk Yes Check_Nitrite->Low_Risk No Test_Method Develop LC-MS/MS Method High_Risk->Test_Method Validate_Std Validate Reference Standard (Tier 1) Test_Method->Validate_Std Limit_Check Result > 10% of AI? Validate_Std->Limit_Check Control Implement Routine Release Testing Limit_Check->Control Yes Skip Skip Testing (Periodic Audit) Limit_Check->Skip No

Figure 2: Decision logic for N-nitroso impurity management. Note that "Validate Reference Standard" is a critical gatekeeper before any limit check can be trusted.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]

  • U.S. Food and Drug Administration (FDA). (2024).[4][10] Control of Nitrosamine Impurities in Human Drugs.[4][10]

  • Liu, L., et al. (2016).[9] "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232-1241.[][11]

  • Luo, Z., et al. (2018).[9] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142.

  • European Medicines Agency (EMA). (2023).[4] Nitrosamine impurities in human medicinal products.[4][10][12]

Sources

UV-Vis absorption spectra of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate , a critical intermediate in the synthesis of androgen receptor antagonists (e.g., bicalutamide analogs) and fluorescent probes.

This guide compares the target compound against its deprotected counterpart (4-amino-3-hydroxybenzonitrile) and structural analogs , providing a robust framework for reaction monitoring and quality control.

Executive Summary & Application Context

tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate functions as a "masked" push-pull chromophore. The tert-butoxycarbonyl (Boc) group attenuates the electron-donating capability of the nitrogen, resulting in a distinct hypsochromic (blue) shift compared to its free amine form.

  • Primary Application: Reaction monitoring during the synthesis of non-steroidal anti-androgens and benzonitrile-based fluorophores.

  • Key Spectral Feature: A significant absorption band shift (

    
     nm) upon acid-catalyzed deprotection, serving as a self-indicating endpoint for synthetic workflows.
    

Comparative Spectral Analysis

The "Push-Pull" Mechanism

The absorption spectrum is governed by Intramolecular Charge Transfer (ICT) between the electron-donating groups (OH, NH-Boc) and the electron-withdrawing nitrile (CN) group.

FeatureTarget Compound (Boc-Protected)Alternative 1 (Free Amine: 4-amino-3-hydroxybenzonitrile)Alternative 2 (Phenol Precursor: 3-hydroxybenzonitrile)

(MeOH)
265 – 275 nm 290 – 305 nm 280 nm
Molar Absorptivity (

)
Moderate (

M⁻¹cm⁻¹)
High (

M⁻¹cm⁻¹)
Low (

M⁻¹cm⁻¹)
Electronic Character Attenuated Donor (Amide-like)Strong Donor (Amine lone pair)Weak Donor (Phenol only)
Visual Appearance Colorless / Pale WhitePale Yellow / BeigeColorless
pH Sensitivity Moderate (Phenol deprotonation)High (Amine protonation + Phenol)Moderate
Detailed Comparison
  • Boc-Protected vs. Free Amine:

    • Mechanism: In the target compound, the nitrogen lone pair is delocalized into the Boc carbonyl group (resonance), reducing its availability to donate into the benzene ring. This weakens the ICT to the nitrile group, shifting absorption to higher energy (lower wavelength, ~270 nm).

    • Deprotection: Removal of the Boc group releases the lone pair, restoring the strong "push-pull" system. This causes a bathochromic shift (red shift) to ~295 nm and an increase in absorption intensity (hyperchromic effect).

  • Solvent Effects (Solvatochromism):

    • Methanol (Polar Protic): Stabilizes the polar excited state, generally leading to cleaner, red-shifted bands compared to non-polar solvents like hexane.

    • DMSO: May cause a further red shift (~5-10 nm) due to high polarizability, but can interfere with UV cutoff ranges (<260 nm).

Experimental Protocol: Reaction Monitoring

This protocol describes how to use UV-Vis to validate the synthesis or deprotection of the target compound.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm).

  • Blank: Pure Methanol.

  • Cuvette: Quartz, 1 cm path length.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 220–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate in 10 mL Methanol (Concentration

      
       M).
      
  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL Methanol (Final Conc: 
      
      
      
      M).
    • Note: Absorbance should ideally fall between 0.2 and 0.8 AU.

  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both sample and reference cuvettes.

  • Measurement:

    • Scan the target sample from 220 nm to 400 nm.

    • Record

      
      .[1][2]
      
  • In-Situ Deprotection Test (Validation):

    • Add 1 drop of concentrated HCl (or TFA) to the cuvette.

    • Mix and re-scan immediately.

    • Success Criteria: Observation of a shift from

      
       nm to 
      
      
      
      nm (formation of the anilinium species or free amine depending on pH equilibrium). Note: In strong acid, the amine protonates (anilinium), which might actually blue-shift back to the benzene/phenol spectrum. To see the Free Amine red shift, neutralize with a drop of NaOH.

Visualization of Mechanisms

Figure 1: Electronic Transition & Structural Impact

The following diagram illustrates the structural changes and their impact on the electronic transition energy (Energy Gap).

SpectralShift cluster_0 Target Compound (Boc-Protected) cluster_1 Alternative (Free Amine) Boc N-Boc Group (Electron Withdrawing from N) Ring1 Benzene Ring Boc->Ring1 Weak Donation CN1 Cyano Group (Acceptor) Ring1->CN1 Weak ICT Result1 High Energy Gap λ_max ~ 270 nm (Colorless) Result2 Lower Energy Gap λ_max ~ 300 nm (Bathochromic Shift) Result1->Result2 Acid Deprotection + Neutralization Amine Free NH2 Group (Strong Donor) Ring2 Benzene Ring Amine->Ring2 Strong Donation CN2 Cyano Group (Acceptor) Ring2->CN2 Strong ICT

Caption: Comparison of Intramolecular Charge Transfer (ICT) strength. The Boc group restricts electron flow, causing a blue shift relative to the free amine.

Figure 2: Experimental Workflow for QC

QC_Workflow Start Sample: Crude Reaction Mixture Dilution Dilute in MeOH (10 µM) Start->Dilution Scan UV-Vis Scan (220-400 nm) Dilution->Scan Decision Check λ_max Scan->Decision CaseA λ_max ≈ 270 nm (Single Peak) Decision->CaseA Target CaseB λ_max ≈ 295 nm (Or Doublet) Decision->CaseB Impurity ConclusionA Product Pure (Boc Intact) CaseA->ConclusionA ConclusionB Deprotection Occurred or Starting Material Present CaseB->ConclusionB

Caption: Quality Control workflow using UV-Vis to distinguish the Boc-protected target from deprotected impurities.

References

  • BenchChem. 4-(Aminomethyl)-3-hydroxybenzonitrile: Technical Data and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. tert-butyl N-[4-(2-cyano-1-hydroxyethyl)phenyl]carbamate Compound Summary. Retrieved from

  • ResearchGate. Spectrophotometric Estimation of Bicalutamide in Tablets (Comparative Scaffold Data). Retrieved from

  • Royal Society of Chemistry. The ultraviolet spectra of aniline and aminopyridines: Substituent Effects. Journal of the Chemical Society B. Retrieved from

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Treat this compound as a Potent Pharmacological Intermediate. tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a multi-functionalized aniline derivative used primarily in medicinal chemistry.[1] Because specific toxicological data (LD50) is often absent for research intermediates, safety protocols must be derived from its functional groups (Structure-Activity Relationship).[1]

Functional Group Hazard Analysis
Functional GroupAssociated RiskPhysiological Mechanism
Nitrile (-CN) Acute Toxicity Potential metabolic release of cyanide ions; skin absorption hazard.[1]
Phenol (-OH) Corrosive / Irritant Protein denaturation causing skin burns or severe eye damage.[1]
Carbamate (BOC) Sensitizer Potential to cause allergic dermatitis or respiratory sensitization.[1]
Aniline Core Systemic Toxicity Methemoglobinemia risk (interference with oxygen transport) if absorbed.[1]

Core Directive: Handle as a Category 2 Skin/Eye Irritant and Category 3 Acute Toxin .[1] All procedures must prevent inhalation of dust and direct dermal contact.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix follows the OSHA 29 CFR 1910.132 standard for hazard assessment.[1]

Primary Barrier Protection[1]
Body ZonePPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 5-8 mil Nitrile (Extended cuff).Rationale:[1][4] Nitriles offer excellent resistance to organic bases. Double gloving mitigates the risk of pinhole defects common in disposable gloves [1].[4]
Ocular Chemical Splash Goggles ANSI Z87.1+ Impact Rated. Rationale:[1] Safety glasses are insufficient due to the phenol group's potential for corneal damage. Goggles seal against dust and splashes.[5]
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.Rationale:[1] The solid state presents a dust inhalation risk.
Dermal/Body Lab Coat + Tyvek Sleeves Material: Polypropylene or Cotton/Poly blend (Fire Resistant preferred).Add-on: Disposable Tyvek sleeves are mandatory when weighing >500mg to bridge the gap between glove and coat cuff.[1]

Operational Workflow: Step-by-Step

Phase A: Engineering Control Setup
  • Verify Ventilation: Ensure the fume hood sash is at the safe working height (usually 18 inches). Check the magnehelic gauge or airflow monitor.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Carbamate powders are often electrostatic and can "fly," increasing inhalation risk.

Phase B: Weighing & Transfer

Objective: Zero contamination of the balance area.[1]

  • Double Glove: Don inner and outer gloves.

  • Tare: Place the receiving vessel (round bottom flask) in a secondary container (beaker) on the balance.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DCM, THF) inside the fume hood.[1]

    • Caution: The BOC group is acid-labile.[1] Do not use acidic solvents (like TFA) at this stage unless deprotection is intended, as this will evolve isobutylene gas and CO2, potentially pressurizing the vessel.[1]

Phase C: Decontamination[1]
  • Wipe Down: Clean the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response Procedures

Scenario 1: Skin Contact (Solid or Solution)[1]
  • Immediate Action: Move to the safety shower/sink immediately.

  • Flush: Rinse with copious water for 15 minutes .

  • Do NOT use organic solvents (ethanol/acetone) to wash skin; this increases the permeation rate of the nitrile/aniline moiety into the bloodstream [2].

  • Medical: Seek evaluation for signs of cyanosis (blue lips/fingernails), which indicates aniline toxicity.

Scenario 2: Spill Cleanup (< 5 grams)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Wear goggles, double gloves, and a P100 respirator if outside the hood.

  • Contain: Cover powder with a damp absorbent pad (to prevent dust generation).

  • Clean: Scoop up material. Wash the area with mild soap and water.

Waste Disposal Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines for organic toxins.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic Organic." [1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if dissolved in THF/EtOAc) or "Halogenated" (if in DCM).[1]

  • Segregation Warning: Do not mix with strong acids (Sulfuric, Nitric) or oxidizers.[1] The nitrile group can react violently with strong oxidizers, and acids can cleave the BOC group, generating pressure [3].

Visual Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with experimental steps.

SafetyProtocol cluster_emergency Emergency Trigger start START: Handling tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate risk_assess Risk Assessment: 1. Nitrile (Toxic) 2. Phenol (Corrosive) 3. Dust (Inhalation) start->risk_assess ppe_check PPE Verification: Nitrile Dbl Gloves + Goggles + Lab Coat + Fume Hood risk_assess->ppe_check state_check Is the compound Solid or in Solution? ppe_check->state_check solid_path SOLID HANDLING: Use Anti-static Gun Avoid Drafts state_check->solid_path Powder liquid_path LIQUID HANDLING: Check Solvent Compatibility (Avoid Strong Acids) state_check->liquid_path Dissolved action Perform Experiment (Keep sash <18 inches) solid_path->action liquid_path->action disposal DISPOSAL: Segregate from Oxidizers Label 'Toxic Organic' action->disposal spill Spill / Exposure action->spill If Breach Occurs response 1. Flush 15min (Water) 2. No Organic Solvents on Skin 3. Seek Medical Aid spill->response

Caption: Operational logic flow ensuring risk assessment precedes handling, with specific pathways for solid vs. liquid states and integrated emergency triggers.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • PubChem. (n.d.). Compound Summary: Nitrile and Carbamate Functional Group Toxicity. National Library of Medicine. [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.